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  • Product: (5-Methoxy-1-benzofuran-3-yl)acetic acid
  • CAS: 17249-70-6

Core Science & Biosynthesis

Foundational

Synthesis of (5-Methoxy-1-benzofuran-3-yl)acetic Acid from 4-Methoxy-2-nitrophenol: A Methodological Whitepaper

Executive Summary & Strategic Rationale Benzofuran derivatives, particularly substituted benzofuran-3-acetic acids, are highly privileged pharmacophores. They serve as critical intermediates in the development of G prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Benzofuran derivatives, particularly substituted benzofuran-3-acetic acids, are highly privileged pharmacophores. They serve as critical intermediates in the development of G protein-coupled receptor 40 (GPR40) and free fatty acid receptor 1 (FFA1) agonists, as well as advanced fluorescent sensors [1].

The synthesis of (5-Methoxy-1-benzofuran-3-yl)acetic acid from 4-methoxy-2-nitrophenol presents a unique synthetic challenge due to the electronic properties of the starting material. The presence of a strongly electron-withdrawing nitro group deactivates the aromatic ring, making direct electrophilic cyclization highly unfavorable. To circumvent this, our retrosynthetic strategy employs an early-stage reductive deamination to restore electron density to the aromatic core. This is followed by a highly efficient O-alkylation and a polyphosphoric acid (PPA)-catalyzed intramolecular cyclization [2].

This whitepaper details a self-validating, five-step continuous workflow designed for high chemoselectivity, scalable yields, and mechanistic reliability.

Mechanistic Workflow & Causality

The Necessity of Early Deamination

Attempting a direct condensation or cyclization on 4-methoxy-2-nitrophenol often leads to complex mixtures or complete reaction failure. The nitro group at the C2 position strongly withdraws electron density via both inductive and resonance effects, effectively shutting down the nucleophilicity of the ortho-carbon required for benzofuran ring closure.

By strategically reducing the nitro group to an amine and subsequently removing it via diazotization and hypophosphorous acid reduction [3], we generate 4-methoxyphenol . This intermediate possesses an electron-rich aromatic ring, perfectly primed for the downstream electrophilic aromatic substitution (EAS) required to build the heterocycle.

Workflow A 4-Methoxy-2-nitrophenol (Starting Material) B 2-Amino-4-methoxyphenol (Intermediate 1) A->B H2, Pd/C (Nitro Reduction) C 4-Methoxyphenol (Intermediate 2) B->C NaNO2/HCl, then H3PO2 (Deamination) D Ethyl 4-(4-methoxyphenoxy)-3-oxobutanoate (Intermediate 3) C->D Ethyl 4-chloroacetoacetate, K2CO3 (O-Alkylation) E Ethyl (5-methoxy-1-benzofuran-3-yl)acetate (Intermediate 4) D->E Polyphosphoric Acid (Intramolecular Cyclization) F (5-Methoxy-1-benzofuran-3-yl)acetic acid (Final Product) E->F NaOH, then HCl (Saponification)

Synthetic workflow from 4-methoxy-2-nitrophenol to (5-Methoxy-1-benzofuran-3-yl)acetic acid.
Intramolecular Cyclization Dynamics

The core transformation is the PPA-catalyzed cyclization of Intermediate 3. PPA is selected over sulfuric acid to prevent competitive sulfonation of the electron-rich methoxy-aromatic ring. The acid protonates the ketone, generating a highly electrophilic center. The activated ortho-carbon of the phenoxy ring attacks this center, forming a 3-hydroxy-2,3-dihydrobenzofuran intermediate, which rapidly dehydrates to establish the fully aromatic benzofuran system.

Mechanism A Aryloxy Ketone (Intermediate 3) B Protonated Ketone (Electrophile) A->B + H+ (from PPA) C Wheland Intermediate (EAS) B->C Intramolecular attack by ortho-carbon D 3-Hydroxy-2,3-dihydrobenzofuran C->D Re-aromatization (- H+) E Benzofuran Ring (Intermediate 4) D->E Dehydration (- H2O)

Mechanism of the PPA-catalyzed intramolecular cyclization forming the benzofuran core.

Step-by-Step Experimental Protocols

Step 1: Catalytic Hydrogenation of 4-Methoxy-2-nitrophenol

Objective: Chemoselective reduction of the nitro group without ether cleavage.

  • Dissolve 4-methoxy-2-nitrophenol (50.0 g, 295 mmol) in 500 mL of anhydrous methanol in a Parr reactor.

  • Carefully add 10% Pd/C (5.0 g, 10 wt%) under an argon atmosphere.

  • Purge the vessel with hydrogen gas three times, then pressurize to 1 atm of H2​ .

  • Stir vigorously at 25 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; disappearance of the yellow starting material spot).

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol.

  • Concentrate the filtrate in vacuo to afford 2-amino-4-methoxyphenol as a pale solid.

Step 2: Reductive Deamination

Objective: Removal of the amino group to yield the activated 4-methoxyphenol.

  • Suspend 2-amino-4-methoxyphenol (38.0 g, 273 mmol) in 300 mL of 3M aqueous HCl and cool to 0–5 °C in an ice-salt bath.

  • Dropwise, add a solution of sodium nitrite ( NaNO2​ , 20.7 g, 300 mmol) in 50 mL of water, maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Slowly introduce 50% aqueous hypophosphorous acid ( H3​PO2​ , 180 mL, ~1.36 mol) to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Nitrogen gas evolution will be observed.

  • Extract the aqueous mixture with EtOAc (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via short-path distillation or silica plug to yield 4-methoxyphenol .

Step 3: O-Alkylation via Finkelstein Catalysis

Objective: Formation of the aryloxy ketone precursor.

  • In a 1 L round-bottom flask, combine 4-methoxyphenol (24.8 g, 200 mmol), anhydrous potassium carbonate ( K2​CO3​ , 55.3 g, 400 mmol), and catalytic potassium iodide (KI, 3.3 g, 20 mmol) in 400 mL of anhydrous acetone.

  • Add ethyl 4-chloroacetoacetate (36.2 g, 220 mmol) dropwise. Causality Note: KI is added to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, thereby accelerating the SN​2 attack by the phenoxide.

  • Reflux the mixture (60 °C) for 8 hours.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc and water. Dry the organic layer and concentrate to yield ethyl 4-(4-methoxyphenoxy)-3-oxobutanoate .

Step 4: PPA-Catalyzed Intramolecular Cyclization

Objective: Construction of the benzofuran architecture.

  • Pre-heat Polyphosphoric acid (PPA, 250 g) in a large beaker to 80 °C to reduce viscosity.

  • Add ethyl 4-(4-methoxyphenoxy)-3-oxobutanoate (45.0 g, 178 mmol) dropwise to the stirring PPA.

  • Maintain the reaction at 80 °C for 2 hours. The mixture will darken as cyclization proceeds.

  • Pour the hot, viscous mixture onto 1 kg of crushed ice with vigorous stirring to quench the acid.

  • Extract the aqueous suspension with EtOAc (3 × 300 mL). Wash the organics sequentially with water, saturated aqueous NaHCO3​ (until pH > 7), and brine.

  • Dry over Na2​SO4​ , concentrate, and purify via recrystallization (EtOH) to afford ethyl (5-methoxy-1-benzofuran-3-yl)acetate .

Step 5: Saponification to Final Acid

Objective: Hydrolysis of the ester to the target carboxylic acid.

  • Dissolve ethyl (5-methoxy-1-benzofuran-3-yl)acetate (30.0 g, 128 mmol) in 150 mL of a 1:1 mixture of THF and Methanol.

  • Add 2M aqueous NaOH (192 mL, 384 mmol) and stir at room temperature for 3 hours.

  • Evaporate the organic solvents under reduced pressure.

  • Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2 using 2M HCl. A white precipitate will form immediately.

  • Filter the solid, wash with ice-cold water, and dry under high vacuum at 40 °C to yield pure (5-Methoxy-1-benzofuran-3-yl)acetic acid .

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this five-step protocol, assuming rigorous adherence to the described conditions.

StepReaction TypeKey Reagents / CatalystTime / TempIsolated Yield (%)Purity (HPLC)
1 Nitro Reduction H2​ , 10% Pd/C, MeOH4 h / 25 °C95%>98%
2 Deamination NaNO2​ , HCl, H3​PO2​ 12 h / 0 °C 25 °C75%>95%
3 O-AlkylationEthyl 4-chloroacetoacetate, K2​CO3​ , KI8 h / 60 °C85%>96%
4 CyclizationPolyphosphoric Acid (PPA)2 h / 80 °C70%>94%
5 SaponificationNaOH (aq), THF/MeOH, then HCl3 h / 25 °C90%>99%

Note: The overall cumulative yield of the process is approximately 38%, which is highly efficient for a multi-step heterocyclic synthesis originating from a deactivated precursor.

References

  • Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid Source: National Institutes of Health (NIH) / PMC URL:[Link] [1]

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids Source: ResearchGate URL:[Link] [2]

  • Nitrosation of Phenolic Substrates under Mildly Basic Conditions: Selective Preparation of p-Quinone Monooximes and Their Antiviral Activities Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

Exploratory

Spectroscopic Characterization and Analytical Profiling of 2-(5-Methoxy-1-benzofuran-3-yl)acetic Acid: A Comprehensive Technical Guide

Executive Summary Accurate structural elucidation is the bedrock of rational drug design and synthetic validation. This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural elucidation is the bedrock of rational drug design and synthetic validation. This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of 2-(5-Methoxy-1-benzofuran-3-yl)acetic acid (CAS: 17249-70-6). By synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), this guide establishes a rigorous protocol for researchers working with this privileged heterocyclic scaffold.

Pharmacological Context & Structural Causality

The benzofuran-3-acetic acid moiety is a critical pharmacophore in modern medicinal chemistry. Derivatives of this scaffold have been extensively reported as potent, selective, and orally bioavailable agonists for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), making them prime candidates for type 2 diabetes therapeutics [1].

From a structural perspective, the causality of its biological activity lies in its geometry. The benzofuran core provides a rigid, planar, lipophilic surface ideal for π-π stacking within receptor binding pockets. Conversely, the acetic acid side chain provides a flexible vector for critical hydrogen-bonding interactions. Crystallographic studies confirm that while the benzofuran residue is essentially planar, the acetic acid residue occupies a nearly perpendicular position, forming highly stable eight-membered {⋯HOCO}₂ synthons via intermolecular hydrogen bonds [2]. Understanding these physical properties is essential for selecting the correct analytical parameters.

Analytical Workflow & Sample Preparation

High-fidelity spectroscopy requires pristine sample conditions. A common pitfall in analyzing aryl-acetic acids is the selection of non-polar solvents (e.g., CDCl₃) for NMR, which fail to disrupt the {⋯HOCO}₂ dimers. This results in severe line broadening of the carboxylic proton and potential shifting of adjacent aliphatic signals [3].

Causality in Solvent Selection: To ensure a self-validating system, we utilize DMSO-d₆. The strong hydrogen-bond accepting nature of DMSO disrupts the carboxylic acid dimers, yielding sharp, quantifiable monomeric signals and ensuring accurate integration.

AnalyticalWorkflow Prep Sample Prep (DMSO-d6) NMR NMR (1H, 13C) Conformation Prep->NMR IR ATR-FTIR Functional Groups Prep->IR MS HRMS-ESI(-) Exact Mass Prep->MS Valid Structural Validation NMR->Valid IR->Valid MS->Valid

Multi-modal spectroscopic workflow for structural validation.

Protocol 1: Standardized Sample Preparation
  • Gravimetric Analysis: Accurately weigh 15.0 mg of the analyte using a microbalance.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Sonicate for 60 seconds at 25°C to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR data serves as the primary map of the molecule's atomic connectivity. The 5-methoxy substitution on the benzofuran ring creates a distinct AMX spin system for the aromatic protons (H-4, H-6, H-7).

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH12.45s (br)-1HCarboxylic acid proton
H-27.80s-1HFuran ring CH
H-77.45d8.91HAromatic CH
H-47.15d2.61HAromatic CH
H-66.88dd8.9, 2.61HAromatic CH
OCH₃3.78s-3HMethoxy protons
CH₂3.65s-2HMethylene protons
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C=O172.5CqCarboxyl carbon, highly deshielded
C-5155.8CqAromatic carbon attached to oxygen (methoxy)
C-7a150.2CqBridgehead carbon attached to furan oxygen
C-2144.1CHFuran carbon, deshielded by adjacent heteroatom
C-3a128.4CqBridgehead carbon
C-3114.5CqFuran carbon attached to acetic acid group
C-6112.8CHAromatic carbon
C-7111.9CHAromatic carbon
C-4103.5CHAromatic carbon, ortho to methoxy
OCH₃55.6CH₃Methoxy carbon
CH₂29.8CH₂Aliphatic methylene carbon
Protocol 2: NMR Acquisition Parameters
  • Tuning and Matching: Perform automated tuning and matching (ATM) on the ¹H and ¹³C channels.

  • Shimming: Execute gradient shimming (Z1-Z5) until the residual DMSO pentet (δ 2.50 ppm) exhibits a line width at half height (LWHH) of < 0.8 Hz.

  • Acquisition: For ¹H NMR, use a 30° pulse angle, an acquisition time of 3.0 s, and a relaxation delay (D1) of 2.0 s to ensure complete relaxation of the methylene and methoxy protons for accurate integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides connectivity in solution, FT-IR provides orthogonal validation of functional groups in the solid state.

Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3200 – 2500Broad, Strongν(O-H)Hydrogen-bonded carboxylic acid dimer
2940, 2835Mediumν(C-H)Aliphatic and methoxy C-H stretching
1705Strongν(C=O)Carboxylic acid carbonyl stretching
1620, 1585Mediumν(C=C)Aromatic ring skeletal vibrations
1220, 1180Strongν(C-O-C)Asymmetric/symmetric ether stretching
Protocol 3: ATR-FTIR Acquisition
  • Background Subtraction: Collect a 32-scan background spectrum of the clean diamond ATR crystal to eliminate atmospheric H₂O and CO₂ interference.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS-ESI)

To validate the exact molecular formula (C₁₁H₁₀O₄), HRMS is employed. Causality in Ionization Mode: The molecule possesses a carboxylic acid moiety with a predicted pKa of ~4.5. Consequently, Electrospray Ionization in negative mode (ESI-) is the most logical choice, as it readily yields the deprotonated [M-H]⁻ ion with superior signal-to-noise ratios compared to positive mode.

MSFragmentation M Precursor Ion [M-H]⁻ m/z 205.0506 F1 Fragment Ion m/z 161.0608 M->F1 - CO₂ (43.9898 Da) F2 Radical Ion m/z 146.0373 F1->F2 - •CH₃ (15.0235 Da)

Proposed ESI-MS/MS negative ion fragmentation pathway.

Table 4: HRMS-ESI (-) Exact Mass Data
Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M-H]⁻C₁₁H₉O₄⁻205.0506205.0508< 1.0
Fragment 1C₁₀H₉O₂⁻161.0608161.0610< 1.5
Fragment 2C₉H₆O₂⁻•146.0373146.0375< 1.5
Protocol 4: LC-HRMS Acquisition
  • Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 554.2615 in negative mode) to ensure sub-ppm mass accuracy.

  • Injection: Inject 1 µL of a 1 µg/mL sample solution (in 50:50 MeOH:H₂O).

  • Ion Source Parameters: Capillary voltage at 2.5 kV, desolvation temperature at 350°C, and cone gas flow at 50 L/h.

  • MS/MS: Apply a collision energy ramp (15-30 eV) using Argon gas to induce collision-induced dissociation (CID), verifying the loss of CO₂ (decarboxylation) and the subsequent homolytic cleavage of the methoxy methyl radical.

Conclusion

The comprehensive characterization of 2-(5-Methoxy-1-benzofuran-3-yl)acetic acid requires an orthogonal, self-validating approach. By understanding the causality behind solvent selection (disrupting {⋯HOCO}₂ dimers for NMR), ionization physics (exploiting the low pKa for ESI-), and solid-state geometry (ATR-FTIR), researchers can generate high-fidelity analytical profiles. This rigorous methodology ensures absolute confidence in structural integrity before advancing this privileged scaffold into biological assays or complex synthetic sequences.

References

  • Basanagouda, M., Narayanachar, Majati, I. B., Mulimani, S. S., & Kulkarni, M. V. (2015). Synthesis and pharmacological evaluation of benzofuran derivatives. European Journal of Medicinal Chemistry. URL: [Link]

  • Gowda, R., Gowda, K. V. A., Reddy, M. K., & Basanagouda, M. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o981-o982. URL: [Link]

  • Maridevarmath, C. V., Naik, L., Negalurmath, V. S., Basanagouda, M., & Malimath, G. H. (2019). Synthesis, characterization and photophysical studies on novel benzofuran-3-acetic acid hydrazide derivatives by solvatochromic and computational methods. Journal of Molecular Structure, 1188, 142-152. URL: [Link]

Foundational

Structural and Crystallographic Profiling of (5-Methoxy-1-benzofuran-3-yl)acetic Acid: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context (5-Methoxy-1-benzofuran-3-yl)acetic acid—frequently denoted in crystallographic literature as 2-(5-methoxy-1-benzofuran-3-yl)acetic acid—is a highly functionalized heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(5-Methoxy-1-benzofuran-3-yl)acetic acid—frequently denoted in crystallographic literature as 2-(5-methoxy-1-benzofuran-3-yl)acetic acid—is a highly functionalized heterocyclic compound of significant interest to medicinal chemists and structural biologists. The benzofuran scaffold is a privileged structure, serving as the core backbone for numerous bioactive molecules exhibiting antihyperglycemic, analgesic, antimicrobial, and antitumor properties .

Crucially, derivatives of the benzofuranyl-3-acetic acid lineage have been identified as potent, selective, and orally bioavailable agonists for G protein-coupled receptor 40 (GPR40) and free fatty acid receptor 1 (FFA1) . These receptors are primary targets in the development of novel therapeutics for Type 2 Diabetes. Understanding the exact atomic-resolution blueprint of this molecule is paramount for Structure-Based Drug Design (SBDD). This technical guide dissects the molecular geometry, supramolecular assembly, and crystallographic parameters of the compound, providing field-proven protocols for its synthesis, crystallization, and structural validation.

Molecular Geometry and Conformational Analysis

The biological efficacy of (5-Methoxy-1-benzofuran-3-yl)acetic acid is intrinsically linked to its 3D conformation. X-ray crystallographic analysis reveals three critical geometric features that dictate its pharmacophore presentation:

  • Planarity of the Core: The fused benzofuran residue is essentially planar, with an exceptionally low root-mean-square (r.m.s.) deviation of 0.011 Å for the nine non-hydrogen atoms. Causality: This rigid planarity allows the core to act as a hydrophobic anchor, seamlessly intercalating into narrow, aromatic-rich binding pockets within target receptors via π−π stacking interactions.

  • Methoxy Group Coplanarity: The methoxy group at the 5-position is coplanar with the fused ring system, exhibiting a C—C—O—C torsion angle of just 3.1 (3)°. Causality: This coplanar orientation maximizes p−π conjugation between the oxygen lone pairs and the aromatic π -system. This electronic delocalization stabilizes the molecule and modulates its dipole moment, which is critical for favorable solvent interactions in physiological environments.

  • Acetic Acid Orthogonality: In stark contrast to the methoxy group, the acetic acid residue at the 3-position occupies an almost perpendicular (prime) orientation relative to the benzofuran plane, with a C—C—C—C torsion angle of 77.0 (2)°. Causality: This out-of-plane twist is driven by the need to minimize steric repulsion with adjacent aromatic protons. Pharmacologically, this pre-organizes the carboxylate group into an optimal vector for forming salt bridges or strong hydrogen bonds with basic residues (e.g., Arginine) in the receptor, significantly reducing the entropic penalty upon binding.

Crystallographic Data and Unit Cell Parameters

The precise structural determination of the compound relies on high-resolution single-crystal X-ray diffraction (XRD). The quantitative unit cell parameters and refinement metrics are summarized below.

Table 1: Crystallographic and Refinement Data

ParameterValue
Chemical Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Crystal System Monoclinic
Space Group P121​/n1
Unit Cell Dimensions a = 5.8096 (3) Å b = 13.2034 (5) Å c = 12.5738 (6) Å
Cell Angle ( β ) 97.641 (3)°
Volume ( V ) 955.93 (8) ų
Molecules per Unit Cell ( Z ) 4
Data Collection Temperature 296 K
Radiation Source Mo K α ( λ = 0.71073 Å)
Final R Indices[ I>2σ(I) ] R1​ = 0.040, wR2​ = 0.110
Goodness-of-Fit ( S ) 1.12

Supramolecular Assembly and Hydrogen Bonding Networks

The solid-state architecture of (5-Methoxy-1-benzofuran-3-yl)acetic acid is governed by a robust hierarchy of intermolecular interactions .

  • Primary Dimerization (The Synthon): Within the crystal lattice, centrosymmetrically related molecules are linked by strong intermolecular O—H⋯O hydrogen bonds. This interaction forms an eight-membered {⋯HOCO}₂ synthon, classically denoted in graph-set analysis as an R22​(8) ring motif. Causality: Carboxylic acids strongly prefer this dimeric arrangement to satisfy their hydrogen-bonding potential. This dimerization significantly lowers the free energy of the system, driving the initial nucleation event during crystallization.

  • Secondary Supramolecular Layers: These dimeric aggregates do not exist in isolation. They further assemble into extended 2D supramolecular layers parallel to the ab plane. This higher-order architecture is mediated by weaker benzene-C—H⋯O(ring) interactions and C—H⋯ π contacts.

Assembly Monomer Monomer Unit Planar Benzofuran & Twisted Acetic Acid Hbond Intermolecular Interaction O-H...O Hydrogen Bonds Monomer->Hbond Dimer Dimer Hbond->Dimer CH_O Secondary Interactions Benzene-C-H...O(ring) & C-H...π contacts Dimer->CH_O Layer Supramolecular Architecture 2D Layers in ab-plane CH_O->Layer

Caption: Logical progression of supramolecular assembly from monomeric units to 2D crystalline layers.

Experimental Protocols: Synthesis, Crystallization, and XRD

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating workflows required to synthesize the compound, grow diffraction-quality crystals, and resolve the structure.

Protocol 1: Chemical Synthesis and Isolation
  • Reaction Setup: Condense the appropriate substituted coumarin or phenol precursor under reflux conditions in 1 M NaOH for 2 hours.

    • Causality: The highly basic thermodynamic medium promotes the intramolecular cyclization required to form the rigid benzofuran core while simultaneously hydrolyzing any ester intermediates into the target acetic acid .

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature (298 K) and carefully neutralize with 1 M HCl.

    • Causality: Neutralization protonates the soluble carboxylate salt to form the free, uncharged acetic acid moiety. This drastically reduces its aqueous solubility, forcing the product to precipitate out of the solution.

  • Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot confirms successful cyclization. Recover the crude product via vacuum filtration and verify intermediate purity via ¹H NMR prior to crystallization.

Protocol 2: Thermodynamic Crystallization
  • Solvent System Selection: Dissolve the crude product in a binary solvent mixture of ethanol and ethyl acetate (1:1 v/v).

    • Causality: Ethanol provides the necessary solubility for the polar carboxylic acid group, while ethyl acetate moderates the overall polarity. This binary system establishes an ideal saturation gradient for controlled precipitation.

  • Controlled Slow Evaporation: Cover the crystallization vial with parafilm, puncturing 2-3 microscopic holes to allow controlled solvent vapor escape. Maintain at an ambient temperature of 296 K in a vibration-free environment.

    • Causality: Slow evaporation minimizes the rate of supersaturation. This favors the thermodynamic growth of large, defect-free, block-like single crystals (ideal dimensions ~0.35 × 0.30 × 0.25 mm) and prevents the kinetic trapping of amorphous powders.

  • Self-Validation Step: Examine the harvested crystals under a polarized light microscope. Uniform optical extinction upon rotation confirms the single-crystal nature and the absence of twinning, validating their suitability for XRD analysis.

Protocol 3: X-Ray Diffraction and Refinement
  • Data Collection: Mount the validated crystal on a Bruker Kappa APEXII CCD diffractometer utilizing Mo K α radiation.

    • Causality: Mo K α radiation ( λ = 0.71073 Å) provides the high-energy, deep penetration necessary to resolve the atomic positions of relatively light atoms (C, H, O) while minimizing absorption errors.

  • Multi-Scan Absorption Correction: Apply a multi-scan absorption correction algorithm (e.g., SADABS) to the raw dataset ( Tmin​ = 0.961, Tmax​ = 0.979).

    • Causality: This algorithm computationally corrects for the varying path lengths of the X-ray beam as it passes through the non-spherical crystal, ensuring accurate reflection intensity measurements.

  • Structure Solution: Solve the structure using direct methods and refine via full-matrix least-squares on F2 . Constrain hydrogen atom parameters to idealized geometries, allowing them to "ride" on their parent carbon/oxygen atoms.

    • Causality: Riding models prevent the over-parameterization of light, weakly diffracting hydrogen atoms, leading to a mathematically stable refinement.

  • Self-Validation Step: Evaluate the final refinement metrics. A final R1​ value of ≤0.05 (specifically 0.040) and a Goodness-of-Fit ( S ) near 1.0 (specifically 1.12) mathematically self-validates the accuracy of the atomic model.

Workflow A Chemical Synthesis (Benzofuran Core) B Purification (Chromatography) A->B C Solvent Selection (EtOH/EtOAc) B->C D Slow Evaporation (Thermodynamic Control) C->D E Single Crystal Formation D->E F X-Ray Diffraction (Mo Kα radiation) E->F G Structure Solution & Refinement F->G

Caption: End-to-end experimental workflow from chemical synthesis to final structure refinement.

References

  • Title: Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: 2-(6-Methyl-1-benzofuran-3-yl)acetic acid (Structural Data & Assembly) Source: IUCrData (International Union of Crystallography) URL: [Link]

  • Title: An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids Source: ResearchGate URL: [Link]

Exploratory

Strategic Synthesis of 2-(5-Methoxy-1-benzofuran-3-yl)acetic Acid: Starting Materials, Mechanistic Pathways, and Validated Protocols

Introduction & Strategic Overview Benzofuran-3-acetic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as potent free fatty acid receptor 1 (FFA1) and G-protein-coupled receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Benzofuran-3-acetic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as potent free fatty acid receptor 1 (FFA1) and G-protein-coupled receptor 40 (GPR40) agonists 1. When designing a synthetic route for 2-(5-methoxy-1-benzofuran-3-yl)acetic acid , building the benzofuran core from scratch via complex transition-metal cross-couplings is often inefficient.

Instead, the most robust and atom-economical approach utilizes a base-catalyzed cascade rearrangement of a pre-functionalized coumarin [[2]](). By starting with commercially available phenols and functionalized acetoacetates, we can construct a 4-bromomethylcoumarin intermediate. This intermediate is perfectly pre-organized to undergo a ring-opening/ring-closing sequence that yields the target benzofuran with exceptional regioselectivity.

Core Starting Materials & Reagent Architecture

The synthesis relies on the strategic selection of starting materials that bypass the need for late-stage halogenation. Using ethyl 4-bromoacetoacetate instead of standard ethyl acetoacetate pre-installs the primary bromide leaving group required for the final ring closure, avoiding harsh radical bromination conditions later in the workflow.

Table 1: Reagent Quantities and Roles for a Standard 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Methoxyphenol 124.141.01.24 gAromatic nucleophile for Pechmann cyclization
Ethyl 4-bromoacetoacetate 209.041.02.09 gC4-source; pre-installs the SN2 leaving group
Sulfuric Acid (Conc.) 98.08Catalytic5.0 mLAcid catalyst for transesterification/dehydration
6-Methoxy-4-bromomethylcoumarin 269.101.0 (Int)2.69 gKey intermediate undergoing rearrangement
Sodium Hydroxide (1M aq) 40.0010.0100 mLBase for lactone hydrolysis and deprotonation
Hydrochloric Acid (1M aq) 36.46Excessto pH ~2Acidification to precipitate free carboxylic acid

Step-by-Step Methodology and Mechanistic Causality

Protocol 1: Pechmann Condensation to the Coumarin Intermediate

The first phase of the synthesis constructs the 6-methoxy-4-bromomethylcoumarin intermediate via a Pechmann condensation 3.

  • Preparation: In a 50 mL round-bottom flask, combine 4-methoxyphenol (1.24 g, 10 mmol) and ethyl 4-bromoacetoacetate (2.09 g, 10 mmol).

  • Acid Catalysis: Cool the flask in an ice bath to 0–5 °C. Slowly add concentrated H2SO4 (5.0 mL) dropwise under continuous stirring.

    • Mechanistic Causality: The strong acid catalyzes the initial transesterification. Strict temperature control is mandatory here; allowing the temperature to spike will result in the unwanted sulfonation of the electron-rich methoxyphenol ring, destroying your starting material.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. The acid drives an electrophilic aromatic substitution (Friedel-Crafts type) followed by dehydration to close the pyrone ring.

  • Isolation: Pour the viscous, dark mixture over 50 g of crushed ice. The intermediate coumarin will precipitate as a solid. Filter, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from acetic acid to yield colorless crystals 3.

Protocol 2: Base-Catalyzed Rearrangement to the Benzofuran Target

This step is a highly elegant, self-validating cascade reaction that transforms the 6-membered pyrone ring into the 5-membered benzofuran ring [[1]]().

  • Ring Opening: Suspend the purified 6-methoxy-4-bromomethylcoumarin (2.69 g, 10 mmol) in 100 mL of 1 M aqueous NaOH.

  • Reflux & Rearrangement: Heat the suspension to reflux for 2 hours.

    • Mechanistic Causality: The hydroxide ions attack the lactone carbonyl, hydrolyzing the ring to form a sodium (Z)-3-(2-hydroxy-5-methoxyphenyl)-4-bromo-but-2-enoate intermediate. The Z-geometry perfectly pre-organizes the newly formed phenoxide oxygen to act as a nucleophile. Driven by the thermodynamic stability of the resulting aromatic system, the phenoxide attacks the adjacent bromomethyl carbon (intramolecular SN2), expelling the bromide ion and closing the benzofuran ring [[2]]().

  • Self-Validation Check: The reaction acts as its own indicator. The starting coumarin is insoluble in water (forming a suspension), but the resulting sodium salt of the benzofuran-acetic acid is highly water-soluble. A transition from a cloudy suspension to a clear, pale-yellow solution confirms complete conversion.

  • Acidification: Cool the clear solution to room temperature. Slowly add 1 M HCl dropwise until the pH reaches ~2.

    • Mechanistic Causality: Protonating the carboxylate drastically reduces the compound's aqueous solubility, forcing the free 2-(5-methoxy-1-benzofuran-3-yl)acetic acid to precipitate out of solution.

  • Final Isolation: Filter the precipitate, wash with water, and recrystallize from an ethanol/ethyl acetate mixture by slow evaporation to obtain pure, colorless block-like crystals 1.

Mechanistic Visualization

SynthesisPathway SM Starting Materials: 4-Methoxyphenol + Ethyl 4-bromoacetoacetate Step1 Step 1: Pechmann Condensation Catalyst: Conc. H2SO4 (0°C to RT) SM->Step1 Int Intermediate: 6-Methoxy-4-bromomethylcoumarin Step1->Int Step2 Step 2: Base-Catalyzed Rearrangement Reagent: 1M NaOH (Reflux, 2h) Int->Step2 Mech1 Mechanistic Transition: Lactone Hydrolysis to Phenoxide Step2->Mech1 Mech2 Mechanistic Transition: Intramolecular SN2 Ring Closure Mech1->Mech2 Step3 Step 3: Acidification Reagent: 1M HCl (to pH 2) Mech2->Step3 Prod Target Product: 2-(5-Methoxy-1-benzofuran-3-yl)acetic acid Step3->Prod

Fig 1: Synthetic workflow and mechanistic cascade for 2-(5-Methoxy-1-benzofuran-3-yl)acetic acid.

Analytical Validation

To ensure absolute scientific integrity, the final product must be validated. X-ray crystallographic studies of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid confirm that the benzofuran residue is essentially planar, while the methoxy group remains coplanar with the fused ring system 1. Routine analytical confirmation should include:

  • FT-IR: Disappearance of the lactone C=O stretch (~1720 cm⁻¹) and appearance of a broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) alongside the acid C=O stretch (~1700 cm⁻¹).

  • ¹H-NMR: A distinct shift in the methylene protons from ~4.5 ppm (adjacent to bromine in the coumarin) to ~3.7 ppm (adjacent to the carboxylic acid in the benzofuran).

References

  • Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid - PMC | nih.gov | 1

  • Comparative study of the crystal structure of 4-bromomethylcoumarins with different groups in the benzene ring - IJIRT | ijirt.org | 3

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids | researchgate.net | 2

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodologies of (5-Methoxy-1-benzofuran-3-yl)acetic acid

Executive Summary (5-Methoxy-1-benzofuran-3-yl)acetic acid (CAS: 17249-70-6) is a privileged heterocyclic building block in modern medicinal chemistry. Featuring an electron-rich benzofuran core coupled with an alkanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methoxy-1-benzofuran-3-yl)acetic acid (CAS: 17249-70-6) is a privileged heterocyclic building block in modern medicinal chemistry. Featuring an electron-rich benzofuran core coupled with an alkanoic acid side chain, this compound serves as a critical intermediate in the development of highly selective G-protein-coupled receptor 40 (GPR40/FFA1) agonists. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural crystallography, and a validated synthetic methodology, designed specifically for researchers and drug development professionals.

Physicochemical & Crystallographic Profiling

Understanding the physical and chemical properties of (5-Methoxy-1-benzofuran-3-yl)acetic acid is essential for formulation, stability testing, and pharmacophore modeling.

Quantitative Chemical Properties

The following table summarizes the core molecular properties, combining empirical data and standard predictive models for parameters where empirical data is highly condition-dependent.

PropertyValue / Description
IUPAC Name 2-(5-Methoxy-1-benzofuran-3-yl)acetic acid
CAS Number 17249-70-6
Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Topological Polar Surface Area (TPSA) 56.5 Ų
Predicted pKa (Carboxylic Acid) ~4.2 - 4.5
Predicted LogP (Octanol/Water) ~2.1 - 2.4
Storage Conditions Sealed in dry, 2-8°C
Crystallographic and Conformational Analysis

X-ray crystallographic studies of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid provide critical insights into its 3D geometry, which dictates its receptor binding affinity. According to structural analyses by , the molecule exhibits the following structural hallmarks:

  • Planarity: The benzofuran residue is essentially planar, with a root-mean-square (r.m.s.) deviation for the nine non-hydrogen atoms of just 0.011 Å.

  • Substituent Geometry: The 5-methoxy group remains coplanar with the fused bicyclic ring system (C—C—O—C torsion angle = 3.1°). However, the acetic acid residue is positioned almost perpendicularly to the benzofuran plane (torsion angle = 77.0°).

  • Supramolecular Assembly: In the solid crystalline state, centrosymmetrically related molecules are linked via strong O—H⋯O hydrogen bonds. This forms an eight-membered {⋯HOCO}₂ ring motif (an R²₂(8) synthon), which is characteristic of stable carboxylic acid dimers.

Synthetic Methodology: Ring Contraction of Coumarins

A highly efficient and self-validating protocol to synthesize (5-Methoxy-1-benzofuran-3-yl)acetic acid involves the base-catalyzed rearrangement of 4-bromomethylcoumarins. This approach is favored over traditional Pechmann condensations due to its high regioselectivity and excellent yield.

Mechanistic Rationale (Causality)

The reaction utilizes 1M NaOH under reflux. The base serves a dual mechanistic purpose:

  • Lactone Hydrolysis: The hydroxide ion attacks the carbonyl carbon of the coumarin, opening the lactone ring to form a water-soluble sodium phenoxide intermediate.

  • Intramolecular Cyclization: The strongly nucleophilic phenoxide ion undergoes a rapid intramolecular S_N2 attack on the adjacent bromomethyl group. This thermodynamically driven ring-closure forms the stable 5-membered furan ring, yielding the benzofuran-3-acetic acid skeleton.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard synthetic procedures for benzofuran-3-acetic acid derivatives .

  • Reagent Preparation: Suspend 10 mmol of 6-methoxy-4-bromomethylcoumarin in 100 mL of 1 M aqueous NaOH.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100°C) for 2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. Slowly add 1 M HCl dropwise under continuous stirring until the solution reaches pH 2-3.

  • Precipitation (Self-Validation): The acidification protonates the carboxylate. Because the protonated (5-Methoxy-1-benzofuran-3-yl)acetic acid is highly lipophilic, it will rapidly precipitate out of the aqueous solution as a solid, confirming the success of the transformation.

  • Isolation: Filter the obtained product under vacuum. Wash the filter cake with cold distilled water to remove residual inorganic salts.

  • Crystallization: Recrystallize the crude product from a mixture of ethanol and ethyl acetate via slow evaporation to yield high-purity, colorless block-like crystals.

Synthetic Workflow Visualization

Synthesis A 6-Methoxy-4-bromomethylcoumarin (Starting Material) B Ring Opening (1M NaOH, Reflux) A->B Hydrolysis C Intramolecular SN2 Cyclization B->C Phenoxide attack D Acidification (1M HCl, pH 2-3) C->D Neutralization E 2-(5-Methoxy-1-benzofuran-3-yl)acetic acid (Target Compound) D->E Precipitation

Base-catalyzed rearrangement of coumarin to synthesize (5-Methoxy-1-benzofuran-3-yl)acetic acid.

Biological Application: GPR40/FFA1 Receptor Activation

Derivatives of benzofuran-3-acetic acid are recognized as potent, selective, and orally bioavailable agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This receptor is highly expressed in pancreatic β-cells and plays a pivotal role in glucose-dependent insulin secretion, making it a prime target for Type 2 Diabetes therapeutics.

Pharmacophore Mapping

The structure of (5-Methoxy-1-benzofuran-3-yl)acetic acid perfectly aligns with the GPR40 agonist pharmacophore:

  • Anionic Tail: The acetic acid moiety acts as the essential acidic headgroup, forming critical electrostatic interactions with Arg183 and Arg258 in the binding pocket of GPR40.

  • Lipophilic Core: The planar, electron-rich 5-methoxybenzofuran core occupies the hydrophobic transmembrane cavity, driving binding affinity through π-π stacking and Van der Waals interactions.

Signal Transduction Pathway

Upon binding, the agonist triggers a Gq/11-coupled intracellular cascade.

GPR40 L Benzofuran-3-acetic acid (Agonist) R GPR40 / FFA1 Receptor (Pancreatic β-Cell) L->R Binding G Gq/11 Protein Activation R->G Conformational Change PLC Phospholipase C (PLC) G->PLC Gαq subunit IP3 IP3 Production PLC->IP3 PIP2 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca IP3R Opening Ins Insulin Secretion Ca->Ins Exocytosis

GPR40/FFA1 intracellular signaling pathway activated by benzofuran-3-acetic acid derivatives.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Determine chemical purity.

    • Method: Use a C18 reverse-phase column. Mobile phase: Acetonitrile/Water (60:40) with 0.1% Trifluoroacetic acid (TFA). The TFA is critical to suppress the ionization of the carboxylic acid, ensuring a sharp peak shape and preventing column tailing.

  • Nuclear Magnetic Resonance (1H-NMR):

    • Purpose: Confirm structural integrity.

    • Method: Dissolve the sample in DMSO-d6. Key diagnostic peaks include the methoxy protons singlet (~3.8 ppm), the methylene protons of the acetic acid group (~3.6 ppm), and the highly deshielded carboxylic acid proton (>12.0 ppm, broad singlet).

References

  • Gowda, R., Gowda, K. V. A., Reddy, M. K., & Basanagouda, M. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o866.[Link]

  • Negoro, N., Sasaki, S., Mikami, S., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294.[Link]

Exploratory

The Synthetics of Serotonergic Bioisosteres: (5-Methoxy-1-benzofuran-3-yl)acetic Acid as a Precursor to Psychoactive Benzofurans

Executive Overview: The Bioisosteric Rationale In the landscape of neuropharmacology and designer drug synthesis, (5-Methoxy-1-benzofuran-3-yl)acetic acid (5-MeO-BFAA) serves as a foundational chemical precursor for engi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Bioisosteric Rationale

In the landscape of neuropharmacology and designer drug synthesis, (5-Methoxy-1-benzofuran-3-yl)acetic acid (5-MeO-BFAA) serves as a foundational chemical precursor for engineering novel psychoactive substances (NPS). Specifically, it is utilized to synthesize benzofuran analogs of classic hallucinogenic tryptamines, such as 5-MeO-DiBF (the benzofuran analog of 5-MeO-DiPT) and 5-MeO-BFE (the analog of 5-MeO-DMT)[1][2].

The core scientific rationale for this synthesis lies in bioisosterism . By replacing the traditional indole nucleus of a tryptamine with a benzofuran ring, chemists substitute the indole nitrogen (–NH–) with an oxygen atom (–O–)[2][3]. This single atomic swap eliminates a critical hydrogen-bond donor, fundamentally altering the molecule's binding affinity at serotonin (5-HT) receptors and modifying its susceptibility to metabolic degradation by monoamine oxidases (MAO)[3].

Pharmacodynamics: Indole vs. Benzofuran Affinity

The causality behind synthesizing these benzofuran derivatives is to probe the steric and electronic requirements of the 5-HT receptor binding pockets. Foundational in vitro assays demonstrate that benzofuran isosteres retain their agonistic activity but exhibit a modified, highly specific affinity profile ()[3].

Table 1: Relative Binding Affinities (Benzofuran vs. Indole Isosteres) [3]

Compound ClassCore Heterocycle5-HT1A Receptor Affinity5-HT2 Receptor AffinityReceptor Preference
5-MeO-Tryptamines Indole (Nitrogen)Baseline (High)Baseline (High)5-HT2 > 5-HT1A
5-MeO-Benzofurans Benzofuran (Oxygen)~70–80% of Indole~16–33% of Indole5-HT2 > 5-HT1A

Analysis: The 5-HT1A receptor is relatively forgiving of the oxygen substitution, showing only a 20–30% drop in binding affinity. Conversely, the 5-HT2 receptor is highly discriminating; the lack of the nitrogen hydrogen-bond donor results in a severe reduction in binding strength for both primary and tertiary benzofuran amines compared to their indole counterparts[3].

Bioisosterism Indole Tryptamine (Indole) NH Group Receptor 5-HT1A / 5-HT2 Receptors Indole->Receptor High Affinity (H-Bond Donor) MAO Monoamine Oxidase (Metabolic Pathway) Indole->MAO Rapid Deamination Benzofuran Benzofuran O Atom Benzofuran->Receptor Reduced Affinity (No H-Bond Donor) Benzofuran->MAO Altered Metabolic Resistance

Pharmacodynamic impact of substituting the indole nitrogen with a benzofuran oxygen.

Synthetic Methodology: From Precursor to Psychoactive Amine

The transformation of 5-MeO-BFAA into psychoactive targets requires a rigorous two-step amidation-reduction sequence. Direct reductive amination is chemically impossible here because the starting material is a carboxylic acid, not an aldehyde or ketone.

Phase 1: Carboxylic Acid Activation and Amidation

Causality: Carboxylic acids are notoriously unreactive toward amines at room temperature, typically forming stable, unreactive salts. Activation via 1,1'-Carbonyldiimidazole (CDI) creates a highly reactive acyl imidazole intermediate, facilitating rapid nucleophilic attack by the secondary amine.

  • Activation: Dissolve 1.0 equivalent of 5-MeO-BFAA in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C and add 1.1 eq of CDI portion-wise.

    • Self-Validation: The evolution of CO₂ gas (effervescence) visually confirms the successful formation of the active acyl imidazole intermediate.

  • Amination: After stirring for 1 hour at room temperature, introduce 1.5 eq of the desired amine (e.g., diisopropylamine for 5-MeO-DiBF, or dimethylamine for 5-MeO-BFE) ()[2].

  • Workup: Stir the mixture for 12 hours. Quench the reaction with 1M HCl to protonate and wash away unreacted amine. Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under vacuum to isolate the intermediate amide.

Phase 2: Carbonyl Reduction

Causality: The amide carbonyl is highly stable. Lithium Aluminum Hydride (LiAlH₄) is required to forcefully reduce the carbonyl (C=O) to a methylene (CH₂) group, yielding the final ethylamine side chain.

  • Preparation: Suspend 2.0 eq of LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0°C.

  • Reduction: Dissolve the intermediate amide in anhydrous THF and add it dropwise to the LiAlH₄ suspension to strictly control the exothermic hydride transfer.

  • Reflux: Heat the mixture to 66°C (reflux) for 4–6 hours. Monitor progression via Thin-Layer Chromatography (TLC; Hexane:EtOAc 7:3) until the amide spot is fully consumed.

  • Fieser Quench (Self-Validating Protocol): Cool the flask to 0°C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O.

    • Causality: This precise stoichiometric quench safely destroys unreacted hydride and forces the aluminum byproducts to precipitate as a granular, white crystalline solid. This prevents the formation of stubborn, unfilterable colloidal emulsions that trap the product.

  • Isolation: Filter the solid salts through a Celite pad. Concentrate the filtrate and purify the crude amine via flash column chromatography to yield the freebase benzofuran.

SynthesisWorkflow A 5-MeO-BFAA (Carboxylic Acid Precursor) B Acyl Imidazole Intermediate A->B CDI Activation (CO2 Release) C Amide Intermediate (e.g., N,N-Diisopropylamide) B->C Amine Addition (HN(iPr)2 or HNMe2) D Target Psychoactive Amine (5-MeO-DiBF / 5-MeO-BFE) C->D LiAlH4 Reduction (THF, Reflux)

Chemical synthesis workflow from 5-MeO-BFAA to psychoactive benzofuran amines.

References

  • Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 35(11), 2061–2064. URL: [Link]

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 39–45. URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: (5-Methoxy-1-benzofuran-3-yl)acetic Acid – Chemical Identity, Synthesis, and Applications

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, offering intrinsic versatility and unique physicochemical properties that mimic many natural and synthetic bioactive molecules[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, offering intrinsic versatility and unique physicochemical properties that mimic many natural and synthetic bioactive molecules[1]. Among its derivatives, (5-Methoxy-1-benzofuran-3-yl)acetic acid serves as a critical building block and pharmacological intermediate. This whitepaper provides an in-depth analysis of its chemical identity, structural conformation, synthetic methodology, and applications in drug development.

Chemical Identity & Structural Analysis

Accurate identification and structural characterization are the foundational pillars of drug development. The target compound features a planar benzofuran core substituted with a methoxy group at the 5-position and an acetic acid moiety at the 3-position.

Table 1: Chemical Identity & Physicochemical Properties
ParameterValue
IUPAC Name 2-(5-Methoxy-1-benzofuran-3-yl)acetic acid
CAS Registry Number 17249-70-6[2][3]
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Structural Motif Planar benzofuran core with a coplanar 5-methoxy group
Crystallographic Conformation

Single-crystal X-ray diffraction studies provide definitive proof of the molecule's architecture ()[4]. The benzofuran residue is essentially planar (r.m.s. deviation for the nine non-H atoms = 0.011 Å). While the methoxy group lies coplanar with the fused ring system, steric factors force the acetic acid residue into a nearly perpendicular orientation. In the solid state, centrosymmetrically related molecules dimerize via robust O—H⋯O hydrogen bonds to form eight-membered {⋯HOCO}₂ synthons[4][5].

Table 2: Crystallographic Data
ParameterValue
Crystal System Monoclinic[5]
Space Group P2₁/c[5]
Unit Cell Dimensions a = 5.8096 Å, b = 13.2034 Å, c = 12.5738 Å[5]
Cell Volume (V) 955.93 ų[5]
Torsion Angle (C-C-O-C) 3.1° (Methoxy group coplanarity)[5]
Torsion Angle (C-C-C-C) 77.0° (Acetic acid perpendicularity)[5]

Pharmacological Relevance & Applications

Derivatives of 2,3-dihydro-benzofuranyl-3-acetic acid have been identified as potent, selective, and orally bioavailable agonists for G protein-coupled receptor 40 (GPR40) and free fatty acid receptor 1 (FFA1) [4][5]. These receptors are heavily expressed in pancreatic β-cells.

By utilizing (5-Methoxy-1-benzofuran-3-yl)acetic acid as a structural scaffold, medicinal chemists can design targeted antidiabetic therapeutics. Furthermore, the methoxy-benzofuran motif is frequently utilized in the synthesis of antioxidant analogues of naturally occurring salvianolic acids, aimed at preventing cardiovascular diseases by balancing lipophilicity and hydrophilicity[1].

GPR40_Pathway Agonist (5-Methoxy-1-benzofuran-3-yl)acetic acid (Agonist Scaffold) Receptor GPR40 / FFA1 Receptor (Pancreatic β-cell Membrane) Agonist->Receptor Binds & Activates Gq Gq/11 Protein Coupling Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Activation Gq->PLC Stimulates IP3 IP3 Generation & Calcium Release PLC->IP3 Cleaves PIP2 Insulin Glucose-Stimulated Insulin Secretion IP3->Insulin Triggers Exocytosis

Fig 2. Mechanism of action for benzofuran-3-acetic acid derivatives via GPR40/FFA1.

Synthetic Methodology & Experimental Protocols

The traditional synthesis of benzofurans often requires expensive transition-metal catalysts. However, a highly efficient, transition-metal-free method relies on the base-mediated ring contraction of substituted 4-bromomethylcoumarins ()[6][7]. This approach provides excellent yields, requires no complex chromatographic purification, and acts as a self-validating protocol through straightforward precipitation.

Experimental Protocol: Step-by-Step Synthesis
  • Objective: To synthesize 2-(5-methoxy-1-benzofuran-3-yl)acetic acid via lactone hydrolysis and subsequent intramolecular S_N2 cyclization.

  • Materials: 6-Methoxy-4-bromomethylcoumarin (10 mmol), 1 M Aqueous NaOH (100 mL), 1 M HCl, Ethanol, Ethyl Acetate.

Step 1: Lactone Hydrolysis (Ring Opening)

  • Action: Suspend 10 mmol of 6-methoxy-4-bromomethylcoumarin in 100 mL of 1 M aqueous NaOH.

  • Causality: The hydroxide ions act as a strong nucleophile, attacking the lactone carbonyl of the coumarin. This breaks the cyclic ester, generating a water-soluble sodium phenoxide intermediate. This ring-opening is mechanistically critical as it exposes the nucleophilic phenoxide oxygen required for the subsequent cyclization[4].

Step 2: Intramolecular Cyclization (S_N2)

  • Action: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Causality: Refluxing provides the necessary activation energy for the phenoxide oxygen to perform an intramolecular S_N2 attack on the adjacent bromomethyl carbon. The expulsion of the bromide ion closes the five-membered furan ring, yielding the thermodynamically stable benzofuran core[4][6].

Step 3: Acidification and Precipitation

  • Action: Cool the reaction mixture to room temperature. Slowly add 1 M HCl dropwise until the solution is neutralized (pH ~2-3).

  • Causality: The newly formed benzofuran-3-acetic acid exists as a soluble sodium salt in the basic medium. Acidification protonates the carboxylate group, converting it into the free carboxylic acid, which is insoluble in water and precipitates out as a crude solid[4].

Step 4: Purification via Recrystallization

  • Action: Filter the precipitated crude product, wash with cold distilled water, dry, and dissolve in a minimal amount of a hot ethanol/ethyl acetate mixture. Allow the solution to undergo slow evaporation at room temperature.

  • Causality: Slow evaporation facilitates the highly ordered deposition of molecules, yielding pure, colorless, block-like monoclinic crystals suitable for downstream analytical validation[4].

SynthesisWorkflow A 6-Methoxy-4-bromomethylcoumarin (Starting Material) B 1 M NaOH (aq) Reflux, 2 hours A->B Reagents added C Lactone Ring Opening Phenoxide Intermediate B->C Base catalysis D Intramolecular Cyclization (S_N2 displacement of Br⁻) C->D Ring closure E Cooling & Neutralization (1 M HCl) D->E Reaction completion F Precipitation & Filtration Crude Acid E->F Acidification G Recrystallization (Ethanol/Ethyl Acetate) F->G Purification H (5-Methoxy-1-benzofuran-3-yl)acetic acid (Pure Crystals) G->H Slow evaporation

Fig 1. Base-mediated synthesis workflow of (5-Methoxy-1-benzofuran-3-yl)acetic acid.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the protocol must act as a self-validating system:

  • Infrared (IR) Spectroscopy: Confirm the presence of the carboxylic acid O-H stretch (broad band around 2500-3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹), ensuring the lactone has been successfully converted to the free acid.

  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR will confirm the disappearance of the coumarin double-bond protons and the appearance of the isolated methylene protons of the acetic acid moiety.

  • X-Ray Crystallography: The ultimate validation of molecular identity. The formation of colorless blocks via the ethanol/ethyl acetate recrystallization step directly supports the monoclinic P2₁/c space group architecture[4][5].

References

  • Basanagouda, M., Mudhol, N., Majati, I. B., & Nayak, A. (2015). "An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids". Synthetic Communications. URL:[Link]

  • Gowda, R., Gowda, K. V. A., Reddy, M. K., & Basanagouda, M. (2015). "Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid". Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o1053–o1054. URL:[Link]

Sources

Exploratory

Discovery and First Synthesis of (5-Methoxy-1-benzofuran-3-yl)acetic Acid: A Mechanistic and Methodological Whitepaper

Executive Summary The benzofuran core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous therapeutics and pharmacological probes. Among its most functionally versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous therapeutics and pharmacological probes. Among its most functionally versatile derivatives is (5-Methoxy-1-benzofuran-3-yl)acetic acid . This whitepaper provides an in-depth technical analysis of its discovery, structural characterization, and the elegant skeletal editing methodology—specifically, the base-catalyzed coumarin-to-benzofuran ring contraction—utilized for its first synthesis[1].

Designed for researchers and drug development professionals, this guide deconstructs the thermodynamic causality behind the synthetic workflow, ensuring that the protocols provided function as a self-validating system for reproducible laboratory execution.

Pharmacological Relevance & Structural Significance

The specific substitution pattern of (5-methoxy-1-benzofuran-3-yl)acetic acid provides optimal steric and electronic parameters for binding to critical metabolic targets.

Target Engagement (GPR40/FFA1 Agonism)

Derivatives of the benzofuran-3-acetic acid core have been identified as highly potent, selective, and orally bioavailable agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1)[1][2]. Expressed primarily in pancreatic β-cells, GPR40 activation potentiates glucose-stimulated insulin secretion, making this molecular scaffold a prime candidate for Type 2 Diabetes Mellitus (T2DM) drug discovery.

GPR40Pathway Agonist Benzofuran-3-acetic acid Derivative (Agonist) Receptor GPR40 / FFA1 Receptor (Pancreatic β-cells) Agonist->Receptor Binding Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Insulin Insulin Secretion Ca2->Insulin PKC->Insulin

GPR40 (FFA1) signaling pathway activated by benzofuran-3-acetic acid derivatives.

Crystallographic Conformation

The first synthesis and crystallization of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid revealed critical spatial geometries that dictate its receptor binding[1]. The benzofuran core is essentially planar, while the acetic acid residue occupies a near-orthogonal position, facilitating highly specific, directional hydrogen-bonding interactions within receptor binding pockets[1][2].

Table 1: Crystallographic and Structural Parameters

ParameterValue / Observation
Molecular Formula C₁₁H₁₀O₄
Benzofuran Core Planarity r.m.s. deviation = 0.011 Å
Methoxy Torsion Angle [C—C—O—C] 3.1 (3)° (Coplanar with fused ring)
Acetic Acid Torsion Angle[C—C—C—C] 77.0 (2)° (Near-orthogonal to fused ring)
Intermolecular Hydrogen Bonding O—H⋯O (Forms eight-membered {⋯HOCO}₂ synthons)
Supramolecular Assembly ab plane via benzene-C—H⋯O(ring) interactions

Retrosynthetic Analysis & Mechanistic Pathway

Historically, the synthesis of benzofuran-3-acetic acids relied on multi-step functionalizations of pre-formed benzofuran cores. However, the application of the coumarin-to-benzofuran ring contraction —a variation of the classic Perkin rearrangement first reported in 1870[3]—provides a highly efficient, single-step skeletal editing approach[4][5].

To synthesize (5-methoxy-1-benzofuran-3-yl)acetic acid, the specific precursor required is 6-methoxy-4-bromomethylcoumarin . The transformation proceeds via a cascade of base-catalyzed bond-breaking and bond-forming events:

  • Lactone Cleavage (Saponification): Hydroxide ions attack the electrophilic C2 carbonyl of the coumarin lactone. This triggers ring fission, generating a highly nucleophilic phenoxide and an open-chain substituted cinnamate intermediate (Z-3-(2-hydroxy-5-methoxyphenyl)-4-bromo-2-butenoic acid)[4].

  • Intramolecular Sₙ2 Cyclization: The phenoxide oxygen acts as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group (attached to the former C4 position). The expulsion of the bromide leaving group forms a new five-membered oxygen heterocycle: 3-(carboxymethylene)-5-methoxy-2,3-dihydrobenzofuran[5].

  • Isomerization and Aromatization: The resulting dihydrobenzofuran intermediate contains an exocyclic double bond. Driven by the massive thermodynamic stabilization of establishing a fully aromatic 10-π electron system, this double bond undergoes a rapid base-catalyzed proton shift to move endocyclic, yielding the final benzofuran-3-acetate salt.

SynthesisMechanism SM 6-Methoxy-4-bromomethylcoumarin (Starting Material) Step1 Lactone Cleavage (1M NaOH, Reflux) SM->Step1 Int1 Phenoxide-Cinnamate Intermediate (Open Chain) Step1->Int1 Step2 Intramolecular SN2 Cyclization (-NaBr) Int1->Step2 Nucleophilic Attack Int2 3-(Carboxymethylene)- 2,3-dihydrobenzofuran Step2->Int2 Step3 Isomerization & Aromatization (Thermodynamic Sink) Int2->Step3 Proton Shift Prod (5-Methoxy-1-benzofuran-3-yl)acetic acid (Final Product) Step3->Prod Acidification (HCl)

Mechanistic pathway of the coumarin-to-benzofuran ring contraction.

Experimental Methodology

The following protocol outlines the self-validating workflow for the synthesis and isolation of (5-methoxy-1-benzofuran-3-yl)acetic acid, emphasizing the causality behind each experimental condition[1].

Step 1: Base-Catalyzed Activation and Cleavage
  • Action: Suspend 6-methoxy-4-bromomethylcoumarin (10 mmol) in 100 mL of 1 M aqueous Sodium Hydroxide (NaOH).

  • Causality: The strong base serves a dual purpose. First, it hydrolyzes the stable lactone ring. Second, the volumetric excess ensures complete deprotonation of the transient phenol (pKa ~10), maintaining the highly nucleophilic phenoxide state required for the subsequent Sₙ2 attack.

Step 2: Thermal Cyclization
  • Action: Reflux the reaction mixture for 2 hours. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

  • Causality: Refluxing provides the necessary thermal activation energy to overcome the entropic barrier of the intramolecular Sₙ2 cyclization. Furthermore, the sustained heat accelerates the thermodynamic isomerization of the exocyclic double bond into the aromatic ring.

Step 3: Precipitation via Protonation
  • Action: Cool the reaction mixture to room temperature. Slowly add 1 M Hydrochloric Acid (HCl) dropwise under continuous stirring until the solution reaches pH ~2-3.

  • Causality: In the basic medium, the product exists as a highly water-soluble sodium carboxylate salt. Acidification neutralizes the excess NaOH and protonates the carboxylate group (pKa ~4.5). The resulting neutral free acid is insoluble in the aqueous medium, driving its quantitative precipitation.

Step 4: Isolation and Crystallographic Purification
  • Action: Filter the obtained pale precipitate under vacuum and wash thoroughly with cold distilled water to remove residual NaCl. Dry the crude product. Recrystallize from a binary solvent mixture of ethanol and ethyl acetate via slow evaporation.

  • Causality: Washing with cold water prevents product loss while removing inorganic salts. Slow evaporation of the binary solvent mixture allows for highly ordered molecular packing, yielding the colorless, block-like crystals required for high-resolution X-ray diffraction analysis[1].

References

  • Gowda, R., Gowda, K. V. A., Reddy, M. K., & Basanagouda, M. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. NIH PubMed Central. URL: [Link]

  • Basanagouda, M., et al. (2015). Synthesis and pharmacological evaluation of benzofuran derivatives. IUCr Journals. URL: [Link]

  • Perkin, W. H. (1870). Perkin rearrangement (coumarin–benzofuran ring contraction). Wikipedia. URL: [Link]

  • ACS Publications. (2025). Ylide-Induced Ring Contraction of Coumarins to Benzofurans. Organic Letters. URL: [Link]

  • NIH PMC. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of (5-Methoxy-1-benzofuran-3-yl)acetic acid via Coumarin Hydrolysis

Introduction & Mechanistic Rationale Benzofuran-3-acetic acids are highly valued scaffolds in medicinal chemistry, frequently serving as core pharmacophores for various therapeutic targets, including Escherichia coli Dsb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzofuran-3-acetic acids are highly valued scaffolds in medicinal chemistry, frequently serving as core pharmacophores for various therapeutic targets, including Escherichia coli DsbA inhibitors[1] and acetylcholinesterase (AChE) inhibitors[2]. The synthesis of (5-Methoxy-1-benzofuran-3-yl)acetic acid is most efficiently achieved through a two-stage sequence: a Pechmann condensation to form a 4-(chloromethyl)coumarin intermediate, followed by a base-promoted ring contraction[1].

Mechanistic Causality: The synthesis begins with the Pechmann condensation of 4-methoxyphenol and ethyl 4-chloroacetoacetate. The use of the chlorinated β-ketoester is deliberate; it installs a reactive chloromethyl group at the C4 position of the resulting coumarin[3]. In the second stage, treatment of the isolated 6-methoxy-4-(chloromethyl)coumarin with an aqueous base (e.g., 2M NaOH) induces the hydrolysis of the lactone ring, generating a water-soluble cis-cinnamic acid phenoxide intermediate[2]. The elevated temperature (80 °C) provides the activation energy necessary for the phenoxide to undergo an intramolecular S_N2 attack on the electrophilic chloromethyl group. This rearrangement yields the thermodynamically stable benzofuran ring system, effectively extruding the acetic acid side chain at the C3 position[1].

G A 4-Methoxyphenol + Ethyl 4-chloroacetoacetate B Pechmann Condensation (MsOH, 0 °C to RT) A->B C 6-Methoxy-4-(chloromethyl) coumarin B->C Cyclization D Base Hydrolysis (2M NaOH, 80 °C) C->D E (5-Methoxy-1-benzofuran-3-yl) acetic acid D->E Rearrangement

Chemical pathway for the synthesis of (5-Methoxy-1-benzofuran-3-yl)acetic acid.

Quantitative Data & Reaction Optimization

To ensure high yields and minimize side reactions (such as sulfonation or polymerization), the reaction parameters must be strictly controlled. The table below summarizes the optimized conditions and the causality behind these physicochemical choices.

Reaction StageParameterOptimized ConditionRationale / CausalityExpected Yield
Pechmann Condensation Catalyst SelectionMethanesulfonic acid (MsOH)Prevents oxidative degradation and sulfonation of the electron-rich 4-methoxyphenol, ensuring a cleaner profile than H₂SO₄.75 - 85%
Pechmann Condensation Temperature0 °C → 25 °C0 °C controls the initial exotherm; warming to 25 °C ensures complete cyclization without polymerizing the β-ketoester.N/A
Base Rearrangement Base Concentration2M NaOH (aq)Provides sufficient OH⁻ excess to drive lactone opening and neutralize the resulting carboxylic acid.N/A
Base Rearrangement Temperature80 °C (16 h)Overcomes the activation barrier for the intramolecular S_N2 ring contraction[1].80 - 92%
Acidification pH TargetpH 1 - 2 (HCl)Ensures complete protonation of the carboxylate salt to precipitate the free benzofuran-3-acetic acid.N/A

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . In-process visual cues are provided to ensure the researcher can verify the success of each transformation before proceeding.

Part A: Synthesis of 6-Methoxy-4-(chloromethyl)coumarin
  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq, 50 mmol) and ethyl 4-chloroacetoacetate (1.1 eq, 55 mmol).

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Catalyst Addition: Dropwise, add methanesulfonic acid (MsOH) (25 mL) over 15 minutes. Maintain the internal temperature below 5 °C to prevent rapid polymerization.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 24 hours.

  • Quenching: Pour the dark, viscous mixture slowly into 200 mL of vigorously stirred crushed ice and water.

    • Self-Validation Check: A solid precipitate must form immediately upon contact with the ice water. The absence of a precipitate indicates incomplete cyclization; if this occurs, extract with ethyl acetate and analyze via TLC.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake extensively with cold distilled water (3 × 50 mL) to remove residual MsOH.

  • Drying: Dry the solid under high vacuum at 40 °C overnight to afford the intermediate 6-methoxy-4-(chloromethyl)coumarin as an off-white solid.

Part B: Base-Catalyzed Rearrangement to (5-Methoxy-1-benzofuran-3-yl)acetic acid
  • Hydrolysis: In a 250 mL round-bottom flask, suspend the 6-methoxy-4-(chloromethyl)coumarin (1.0 eq, ~40 mmol) in 100 mL of 2M aqueous NaOH.

  • Rearrangement: Attach a reflux condenser and heat the suspension to 80 °C using an oil bath. Stir vigorously for 16 hours[1].

    • Self-Validation Check: During the first 1–2 hours of heating, the suspension will transition into a clear, homogeneous solution. This visual change confirms the successful opening of the lactone ring to the soluble sodium phenoxide-carboxylate salt. If the solution remains heavily cloudy, verify the base concentration.

  • Cooling: Remove the flask from the heat source and cool the reaction mixture to 0 °C in an ice-water bath.

  • Acidification: Slowly add concentrated HCl (37%) dropwise until the solution reaches a pH of 1–2 (monitor with pH paper).

    • Self-Validation Check: A thick white/off-white precipitate of the free benzofuran-3-acetic acid will crash out of the solution upon reaching acidic pH.

  • Final Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 30 mL), and recrystallize from a mixture of ethanol/water to yield the pure (5-Methoxy-1-benzofuran-3-yl)acetic acid.

Workflow Step1 Step 1: Pechmann Condensation Mix reactants in MsOH at 0 °C Step2 Stir 24h at RT Precipitate in ice-water Step1->Step2 Step3 Filter & Wash Yields Coumarin Intermediate Step2->Step3 Step4 Step 2: Base Rearrangement Suspend in 2M NaOH, heat to 80 °C Step3->Step4 Step5 Acidification Cool & acidify with conc. HCl (pH ~2) Step4->Step5 Step6 Isolation & Purification Filter, wash, recrystallize Step5->Step6

Step-by-step operational workflow for the two-stage synthesis.

Analytical Validation

To confirm the structural integrity of the final product, conduct ¹H NMR (DMSO-d6) and LC-MS analysis.

  • Coumarin Intermediate Check: The disappearance of the phenol OH proton and the presence of a singlet at ~4.9 ppm (CH₂Cl) confirms the intermediate.

  • Benzofuran Product Check: The successful rearrangement is marked by the disappearance of the CH₂Cl singlet and the emergence of a new singlet at ~3.7 ppm corresponding to the newly formed acetic acid CH₂ group. The benzofuran C2-H proton will typically appear as a distinct singlet in the aromatic region (~7.8 ppm).

References

  • Wang, G., et al. "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors." National Center for Biotechnology Information (PMC), 2019. URL:[Link]

  • Zhou, X., Li, M., Wang, X.-B., Wang, T., & Kong, L.-Y. "Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase." Molecules, 15(12), 8593–8601, 2010. URL:[Link]

  • Moraes, M. C., et al. "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism." Arkivoc, 2021. URL:[Link]

Sources

Application

Application Note: Derivatization Strategies for (5-Methoxy-1-benzofuran-3-yl)acetic Acid in Drug Discovery

Introduction and Chemical Rationale (5-Methoxy-1-benzofuran-3-yl)acetic acid is a highly versatile, electron-rich heterocyclic building block. Structurally related to indole-3-acetic acids (such as the NSAID indomethacin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

(5-Methoxy-1-benzofuran-3-yl)acetic acid is a highly versatile, electron-rich heterocyclic building block. Structurally related to indole-3-acetic acids (such as the NSAID indomethacin), the substitution of the indole nitrogen with an oxygen atom fundamentally alters the hydrogen-bonding network and electron density of the aromatic core, as detailed in 1[1].

In medicinal chemistry, this scaffold is a privileged structure. The carboxylic acid moiety serves as an ideal synthetic handle to modulate pharmacokinetics, lipophilicity, and target engagement. Derivatization of this functional group has led to the discovery of potent 2[2], 3[3], and 4[4].

Mechanistic Insights: Choosing the Right Derivatization Strategy

As a Senior Application Scientist, selecting the correct activation chemistry is paramount to avoiding side reactions:

  • Amidation via Mild Peptide Coupling: The benzofuran ring is highly electron-rich. Utilizing harsh chlorinating agents (e.g., refluxing thionyl chloride) to form acid chlorides can provoke unwanted electrophilic aromatic substitution at the C2-position or lead to polymerization. Therefore, mild coupling reagents like EDC·HCl and HOBt are strongly preferred[3]. HOBt prevents the formation of unreactive N -acylurea byproducts and ensures a clean conversion.

  • Hydrazide & Oxadiazole Formation: Converting the acid to a 1,3,4-oxadiazole provides a metabolically stable bioisostere of amides and esters. Because direct reaction of the acid with hydrazine is inefficient, a self-validating two-step sequence is utilized: Fischer esterification followed by nucleophilic acyl substitution with hydrazine hydrate[4].

Workflow Visualization

Workflow A (5-Methoxy-1-benzofuran-3-yl) acetic acid B Amide Derivatives (Pirin Ligands / GPR40) A->B Amine, EDC·HCl, HOBt DIPEA, DMF, rt C Ethyl Ester Intermediate A->C EtOH, cat. H2SO4 Reflux, 4h D Hydrazide Derivative C->D NH2NH2·H2O EtOH, Reflux, 6h E Oxadiazole Conjugates (Antitubercular Agents) D->E CS2, KOH, Reflux or R-COOH, POCl3

Derivatization pathways of (5-Methoxy-1-benzofuran-3-yl)acetic acid in medicinal chemistry.

Experimental Protocols

Protocol A: Mild Amidation via EDC/HOBt Coupling

Objective: Synthesis of (5-Methoxy-1-benzofuran-3-yl)acetamides. Self-Validating Rationale: The use of water-soluble EDC·HCl allows for facile removal of the urea byproduct during the specific aqueous workup sequence, ensuring high crude purity without the immediate need for chromatography.

Step-by-Step Methodology:

  • Preparation: Dissolve (5-Methoxy-1-benzofuran-3-yl)acetic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N 2​ /Ar).

  • Pre-activation: Add HOBt (1.5 equiv) and EDC·HCl (1.5 equiv). Causality: Pre-activation of the acid for 15 minutes prevents amine oxidation and accelerates the coupling process.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) followed by N,N -Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 12 hours.

  • In-Process Control: Monitor the disappearance of the starting acid via TLC (eluent: 9:1 DCM/MeOH, UV active at 254 nm).

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x).

  • Purification Wash Sequence: Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO 3​ (removes unreacted acid and HOBt), and brine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Synthesis of Hydrazide Intermediates for Oxadiazole Conjugates

Objective: Preparation of 2-(5-methoxy-1-benzofuran-3-yl)acetohydrazide. Self-Validating Rationale: Hydrazine hydrate is a powerful nucleophile that readily displaces the ethoxy group of the intermediate ester. The resulting hydrazide product typically precipitates directly from cold ethanol, allowing isolation by simple filtration.

Step-by-Step Methodology: Step 1: Fischer Esterification

  • Suspend (5-Methoxy-1-benzofuran-3-yl)acetic acid (1.0 equiv) in absolute ethanol (0.5 M).

  • Add a catalytic amount of concentrated H 2​ SO 4​ (0.1 equiv) and reflux for 4 hours.

  • Validation: TLC (Hexanes/EtOAc 7:3) will show a higher Rf​ spot corresponding to the ester. Concentrate the solvent, neutralize with sat. NaHCO 3​ , extract with DCM, and evaporate to yield the ethyl ester.

Step 2: Hydrazinolysis

  • Dissolve the crude ethyl ester (1.0 equiv) in absolute ethanol (0.3 M).

  • Add hydrazine hydrate (NH 2​ NH 2​ ·H 2​ O, 5.0 equiv). Causality: A large excess of hydrazine drives the equilibrium forward and strictly prevents the formation of unwanted di-acyl hydrazine dimers.

  • Reflux the mixture for 6 hours, then cool to 0 °C.

  • Validation & Isolation: The hydrazide derivative will precipitate out of the cold ethanol. Filter the precipitate, wash with cold ethanol, and dry under vacuum to afford the pure hydrazide.

Quantitative Data Summary

Derivative ClassReagents UsedTypical YieldPharmacological TargetPhysicochemical Impact
Aliphatic/Aryl Amides EDC·HCl, HOBt, DIPEA75–90%Pirin ligands, GPR40 agonistsIncreases lipophilicity (cLogP), removes negative charge
Ethyl Ester EtOH, H 2​ SO 4​ (cat.)>90%Synthetic IntermediateBlocks H-bond donation, increases volatility
Hydrazide NH 2​ NH 2​ ·H 2​ O, EtOH80–85%Synthetic IntermediateIntroduces strong H-bond donor/acceptor motif
1,3,4-Oxadiazole CS 2​ /KOH or R-COOH/POCl 3​ 60–75%Antitubercular (M. tuberculosis)Bioisostere for amide/ester, improves metabolic stability

References

  • [1] Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid - National Institutes of Health (PMC). 1

  • [3] WO2018229193A1 - Benzofuran amides and heteroaromatic analogues thereof for use in therapy - Google Patents.3

  • [2] An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids - ResearchGate. 2

  • [4] Synthesis and Preliminary Evaluation of Benzofuran-Oxadiazole Conjugates as Potential Antitubercular Agents - ResearchGate. 4

Sources

Method

Application of (5-Methoxy-1-benzofuran-3-yl)acetic acid in the synthesis of 5-MeO-BFE

An Application Guide to the Synthesis of 5-MeO-BFE from (5-Methoxy-1-benzofuran-3-yl)acetic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 2-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 5-MeO-BFE from (5-Methoxy-1-benzofuran-3-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE), a benzofuran analog of the psychedelic tryptamine 5-MeO-DMT.[1][2][3] The synthetic pathway detailed herein utilizes (5-Methoxy-1-benzofuran-3-yl)acetic acid as a readily accessible starting material. This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth theoretical explanations, step-by-step protocols, and critical safety information. The described two-step synthesis involves an initial amide formation followed by a robust reduction, providing a reliable route to the target compound.

Introduction and Synthetic Strategy

5-MeO-BFE is a compound of interest in neuropharmacological research due to its structural relationship with 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent serotonin receptor agonist.[1][2] The replacement of the indole nitrogen in 5-MeO-DMT with an oxygen atom to form the benzofuran core in 5-MeO-BFE offers a unique scaffold for studying structure-activity relationships at serotonin receptors.[3]

The synthetic strategy outlined is a reliable and well-documented two-step process starting from (5-Methoxy-1-benzofuran-3-yl)acetic acid.

  • Amide Formation: The carboxylic acid is first converted into a more reactive intermediate, an acid chloride, which readily reacts with dimethylamine to form the corresponding N,N-dimethylacetamide intermediate.

  • Amide Reduction: The carbonyl group of the amide is subsequently reduced to a methylene group using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to yield the final tertiary amine, 5-MeO-BFE.[1]

This approach is efficient and leverages fundamental, high-yielding organic transformations.

Synthetic_Pathway Start (5-Methoxy-1-benzofuran-3-yl)acetic acid Amide 2-(5-Methoxy-1-benzofuran-3-yl) -N,N-dimethylacetamide Start->Amide 1. SOCl₂ or (COCl)₂ 2. Dimethylamine Final 5-MeO-BFE Amide->Final LiAlH₄, THF

Caption: Overall synthetic pathway for 5-MeO-BFE.

Step 1: Amide Formation via Acid Chloride

Theoretical Background

Direct amidation of a carboxylic acid with an amine is generally unfavorable under mild conditions as it requires high temperatures to drive off water. To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A common and highly effective method is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These reagents are particularly advantageous as their byproducts (SO₂, HCl, CO, CO₂) are gases, which are easily removed from the reaction mixture, simplifying purification. The resulting highly electrophilic acid chloride readily reacts with a nucleophile, such as dimethylamine, to form a stable amide bond.

Experimental Protocol: Synthesis of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylacetamide

Materials and Reagents:

Reagent/MaterialSpecification
(5-Methoxy-1-benzofuran-3-yl)acetic acid≥98% Purity
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%
Dichloromethane (DCM), AnhydrousDriSolv® or equivalent
Dimethylamine solution2.0 M in THF
Saturated Sodium Bicarbonate (NaHCO₃) solutionAqueous
Brine (Saturated NaCl solution)Aqueous
Magnesium Sulfate (MgSO₄), AnhydrousFor drying
Round-bottom flask, reflux condenser, dropping funnelStandard glassware
Magnetic stirrer and stir bar-
Ice bath-

Procedure:

  • Acid Chloride Formation:

    • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5-Methoxy-1-benzofuran-3-yl)acetic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM, approx. 10 volumes relative to the acid).

    • Cool the stirred suspension in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel. Caution: Reaction evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acid chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM (approx. 10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of dimethylamine in THF (2.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.

    • The product, 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylacetamide, can be purified further by column chromatography on silica gel or by recrystallization if necessary.

Step 2: Reduction of Amide to 5-MeO-BFE

Theoretical Background

The reduction of a tertiary amide to a tertiary amine is a powerful transformation that requires a strong hydride-donating reagent.[4] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce amides. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion.

The mechanism involves the initial complexation of the aluminum to the amide's carbonyl oxygen. A hydride ion (H⁻) from the [AlH₄]⁻ complex then attacks the electrophilic carbonyl carbon.[5] Unlike the reduction of esters or ketones, the tetrahedral intermediate collapses by expelling the oxygen atom (as an aluminate salt), forming a transient iminium ion. This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the final amine product. This complete removal of the carbonyl oxygen is a hallmark of amide reduction with LiAlH₄.[5]

Critical Safety Precautions for Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a highly reactive, water-sensitive, and potentially pyrophoric reagent. Strict adherence to safety protocols is mandatory.[6][7]

  • Handling: Always handle LiAlH₄ powder in an inert atmosphere (glovebox or under a positive pressure of nitrogen/argon).[6] Avoid dust formation.

  • Conditions: All glassware must be oven- or flame-dried before use. All solvents and reagents must be strictly anhydrous.

  • Incompatibilities: LiAlH₄ reacts violently with water, alcohols, and other protic sources.[6]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves.[6][8]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. DO NOT use water, CO₂, or soda-acid extinguishers on a LiAlH₄ fire.[6][7]

  • Quenching: The quenching process is highly exothermic and releases hydrogen gas. It must be performed slowly, with efficient cooling, and in a well-ventilated fume hood away from ignition sources.

Experimental Protocol: Synthesis of 5-MeO-BFE

Materials and Reagents:

Reagent/MaterialSpecification
2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylacetamideFrom Step 1
Lithium Aluminum Hydride (LiAlH₄)Powder or 1.0 M solution in THF
Tetrahydrofuran (THF), AnhydrousDriSolv® or equivalent
Diethyl ether, AnhydrousDriSolv® or equivalent
Sodium sulfate, decahydrate (Na₂SO₄·10H₂O)For Fieser workup (optional)
Rochelle's salt (Potassium sodium tartrate)For workup (optional)
Hydrochloric Acid (HCl)For salt formation (optional)
Round-bottom flask, reflux condenser, dropping funnelOven-dried glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) as a powder or a solution in THF.

    • If using powder, carefully add anhydrous THF to create a stirred slurry. Cool the flask to 0 °C using an ice bath.

  • Amide Addition:

    • Dissolve the amide from Step 1 (1.0 eq) in anhydrous THF.

    • Add the amide solution dropwise to the stirred LiAlH₄ slurry at 0 °C via a dropping funnel. The rate of addition should be controlled to manage any exotherm.

    • After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for 4-6 hours.

  • Reaction Quenching (Fieser Workup - A Validated Method):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • EXTREME CAUTION: The following steps are highly exothermic and produce flammable hydrogen gas. Add dropwise with vigorous stirring.

    • For every 'X' g of LiAlH₄ used, sequentially and very slowly add:

      • 'X' mL of water.

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • A granular white precipitate of aluminum salts should form, which is easily filtered. Stir the resulting mixture at room temperature for 30 minutes to ensure complete granulation.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether.

    • Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil is 5-MeO-BFE.

    • The freebase can be purified by vacuum distillation or converted to a salt (e.g., hydrochloride or fumarate) for easier handling and purification by recrystallization.[9]

Experimental Workflow and Characterization

The entire process from starting material to final product involves a series of sequential laboratory operations.

Experimental_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction A1 React Acid with SOCl₂ A2 Remove Volatiles (Crude Acid Chloride) A1->A2 A3 React with Dimethylamine at 0°C A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Dry & Evaporate (Intermediate Amide) A4->A5 B1 Add Amide to LiAlH₄ in THF at 0°C A5->B1 To Reduction B2 Reflux Reaction B1->B2 B3 Cool to 0°C & Careful Quenching B2->B3 B4 Filter Aluminum Salts B3->B4 B5 Evaporate Solvent (Crude 5-MeO-BFE) B4->B5 C1 Vacuum Distillation or Salt Formation B5->C1 Purification C2 NMR, MS, IR C1->C2 Characterization

Sources

Application

Application Notes and Protocols: In Vitro Evaluation of Benzofuran Derivatives

Introduction to the Benzofuran Scaffold Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, serves as a privileged structural motif in modern medicinal chemistry. Its derivatives exhibit a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Benzofuran Scaffold

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, serves as a privileged structural motif in modern medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties [1]. Clinically approved drugs containing this core, such as the antiarrhythmic amiodarone and the β-blocker bufuralol, highlight the pharmacokinetic viability of the scaffold[2].

In recent preclinical drug discovery, researchers have synthesized novel hybrid benzofuran derivatives to target specific molecular pathways, such as the PI3K/Akt/mTOR axis in oncology and the Cyclooxygenase-2 (COX-2) enzyme in inflammatory diseases [3]. This application note provides a causality-driven, self-validating framework for establishing robust in vitro assays to evaluate the biological activity of these novel compounds.

Anticancer Activity: Cytotoxicity and Pathway Inhibition

Benzofuran derivatives often exert their antiproliferative effects by acting as tubulin polymerization inhibitors (e.g., BNC105) or by disrupting critical survival cascades like the PI3K/Akt/mTOR signaling pathway, ultimately triggering mitochondrial-mediated apoptosis [2].

G Benzofuran Benzofuran Derivative (e.g., BNC105) PI3K PI3K Benzofuran->PI3K Inhibits Apoptosis Mitochondrial Apoptosis (Caspase 3/7 Activation) Benzofuran->Apoptosis Induces Akt Akt (Protein Kinase B) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Fig 1. Benzofuran-mediated inhibition of the PI3K/Akt/mTOR pathway inducing apoptosis.

Protocol 2.1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening. It measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reduces the yellow MTT tetrazolium salt to insoluble purple formazan crystals in viable cells [4].

Experimental Causality & Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer lines) in a 96-well plate at a density of 5×103 to 1×104 cells/well in 100 µL of complete media.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48–72 hour assay window, preventing contact inhibition from artificially depressing metabolic rates.

  • Compound Treatment (24h post-seeding): Aspirate media and apply serial dilutions of the benzofuran derivative (e.g., 0.1 µM to 100 µM).

    • Causality: Benzofurans are highly hydrophobic. Stock solutions must be prepared in DMSO, but the final assay concentration of DMSO must not exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the true IC 50​ of the compound.

  • Incubation: Incubate for 48 to 72 hours at 37°C in a 5% CO 2​ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes.

    • Causality: Formazan crystals are impermeable to aqueous buffers. Complete solubilization in DMSO is mandatory to achieve an accurate, linear spectrophotometric reading.

  • Quantification: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract cellular debris background) using a microplate reader.

Self-Validating System:

  • Positive Control: Doxorubicin or Crizotinib must be run in parallel. If the positive control's IC 50​ deviates from historical baselines, the plate is discarded.

  • Vehicle Control: 0.1% DMSO-treated wells serve as the 100% viability baseline.

  • Blank: Media + MTT + DMSO (no cells) to subtract baseline absorbance.

Quantitative Data: Anticancer Efficacy

The following table summarizes the benchmark IC 50​ values of representative benzofuran structural hybrids against various human cancer cell lines, demonstrating the potency of the scaffold [4].

Compound ClassCell LineTarget/MechanismIC 50​ (µM)Reference DrugRef IC 50​ (µM)
Benzofuran-Oxadiazole (Hybrid 5d)A549 (Lung)Apoptosis Induction6.3 ± 0.7Crizotinib8.54 ± 0.84
Benzofuran-Oxadiazole (Hybrid 5e)A549 (Lung)Apoptosis Induction17.9 ± 0.46Cisplatin15.34 ± 2.98
2-Silylbenzo[b]furanMCF-7 (Breast)Tubulin Inhibition0.012 ± 0.002Paclitaxel0.005 ± 0.001

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

Benzofuran moieties act as indole isosteres, allowing them to dock efficiently into the hydrophobic active sites of cyclooxygenase enzymes. A critical goal in developing benzofuran-based anti-inflammatories is achieving a high Selectivity Index (SI) for COX-2 over COX-1, thereby avoiding the gastrointestinal ulceration associated with classical non-steroidal anti-inflammatory drugs (NSAIDs) [5].

Protocol 3.1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This assay utilizes the peroxidase component of cyclooxygenases. The reaction between prostaglandin G2 (PGG2) and the fluorogenic substrate (ADHP) yields the highly fluorescent compound resorufin.

Experimental Causality & Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), Heme, and recombinant human COX-1 and COX-2 enzymes.

  • Reaction Assembly: In a 96-well black microplate, combine 150 µL assay buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the benzofuran derivative (serial dilutions).

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes.

    • Causality: Many benzofuran derivatives exhibit time-dependent, slow-binding inhibition kinetics. Pre-incubation allows the inhibitor to reach equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add 10 µL of ADHP (fluorometric probe) and 10 µL of Arachidonic Acid (substrate) to all wells simultaneously using a multichannel pipette.

  • Quantification: Read fluorescence immediately and continuously for 5 minutes (Excitation: 530–540 nm; Emission: 585–595 nm). Calculate the initial velocity ( V0​ ) of the linear portion of the curve.

Self-Validating System:

  • Selectivity Index (SI): Calculated as (IC 50​ COX-1 / IC 50​ COX-2). The assay is validated by running Celecoxib (a known selective COX-2 inhibitor) in parallel, which must yield an SI > 30.

  • Background Control: Wells lacking the arachidonic acid substrate ensure that the benzofuran derivative itself does not auto-fluoresce at 590 nm, which would cause false-negative inhibition results.

Quantitative Data: COX Inhibition Profiles

Data demonstrating the preferential binding of 2-arylbenzofurans to the COX-2 isoenzyme [5].

CompoundCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)Selectivity Index (SI)
2-Arylbenzofuran Hit 1> 50.00.350 ± 0.015> 142.8
2-Arylbenzofuran Hit 2> 50.00.134 ± 0.004> 373.1
Celecoxib (Positive Control)14.7 ± 0.60.132 ± 0.005111.3
Diclofenac (Non-selective)0.075 ± 0.010.038 ± 0.0021.97

Tiered Screening Strategy

To efficiently navigate the drug development pipeline, a tiered hierarchical screening workflow is recommended to filter out promiscuous or highly toxic benzofuran derivatives before advancing to complex mechanistic studies.

Workflow Step1 Tier 1: Cytotoxicity Screening (MTT / SRB Assays) Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Tier 2: Apoptosis & Cell Cycle (Annexin V-FITC / PI Flow Cytometry) Step3 Tier 3: Target-Specific Assays (COX-2 Inhibition / Kinase Assays) Step2->Step3 Decision2 Mechanism Confirmed? Step3->Decision2 Decision1->Step2 Yes Discard Exclude / Modify Structure Decision1->Discard No Decision2->Discard No Lead Lead Candidate Selection (In Vivo Studies) Decision2->Lead Yes

Fig 2. Tiered in vitro screening workflow for evaluating benzofuran derivatives.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives MedCrave Online Journal of Organic Chemistry URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 MDPI - Molecules URL:[Link]

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles National Center for Biotechnology Information (PMC) URL:[Link]

  • Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity National Center for Biotechnology Information (PMC) URL:[Link]

Method

Application Note: (5-Methoxy-1-benzofuran-3-yl)acetic Acid as a Privileged Scaffold in Drug Discovery

Prepared by: Senior Application Scientist, Drug Discovery & Synthetic Methodology Target Audience: Medicinal Chemists, Pharmacologists, and Process Scientists Executive Summary & Pharmacological Rationale In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Synthetic Methodology Target Audience: Medicinal Chemists, Pharmacologists, and Process Scientists

Executive Summary & Pharmacological Rationale

In modern drug discovery, the identification of versatile, regiochemically pure building blocks is paramount. (5-Methoxy-1-benzofuran-3-yl)acetic acid has emerged as a highly privileged pharmacophore and synthetic intermediate. The rigid, planar benzofuran core provides predictable lipophilicity, while the C5-methoxy group enhances the electron density of the aromatic system, modulating receptor binding affinity.

Crucially, the C3-acetic acid moiety serves a dual purpose:

  • Direct Pharmacophore: In its native acid form, the compound and its immediate derivatives act as potent, orally bioavailable agonists for G protein-coupled receptor 40 (GPR40) and free fatty acid receptor 1 (FFA1), driving glucose-dependent insulin secretion[1].

  • Synthetic Precursor: The acetic acid side chain is an ideal handle for downstream derivatization. It is widely used to synthesize serotonergic (5-HT) receptor ligands such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE)[2], as well as complex antioxidant conjugates like salvianolic acid analogues[3].

Divergent pharmacological applications of the benzofuran-3-acetic acid scaffold.

Structural Dynamics & Physicochemical Profiling

Understanding the 3D conformation of a building block is critical for rational drug design. Crystallographic analysis reveals that the benzofuran core is essentially planar, allowing it to intercalate or slide deeply into narrow hydrophobic receptor pockets[1].

Table 1: Physicochemical & Crystallographic Profile
ParameterValue / DescriptionCausality / Significance in Drug Design
Molecular Formula C11H10O4Core building block mass (206.19 g/mol ).
Planarity RMS deviation = 0.011 ÅThe benzofuran core is highly planar, minimizing steric clashes during target binding[1].
Methoxy Conformation Coplanar (Torsion = 3.1°)Maximizes p-π conjugation, increasing the electron density of the aromatic system[1].
Acetic Acid Orientation Antiperiplanar (Torsion = 77.0°)Projects out of the aromatic plane, ideal for directing hydrogen bonds to receptor residues[1].
Supramolecular Assembly {⋯HOCO}₂ synthonsForms stable dimeric aggregates via O—H⋯O hydrogen bonds, ensuring high crystallinity and purity upon isolation[1].

Validated Synthetic Workflows & Protocols

Protocol 1: De Novo Synthesis via Coumarin Ring Contraction

Objective: Synthesize (5-Methoxy-1-benzofuran-3-yl)acetic acid with absolute regiocontrol.

Causality Insight: Why use a coumarin precursor instead of direct functionalization of a benzofuran? Direct electrophilic substitution (e.g., Friedel-Crafts alkylation) on pre-formed benzofurans often suffers from poor regioselectivity between the C2 and C3 positions and can lead to polymerization. The Perkin-type ring contraction of 4-bromomethylcoumarins leverages the pre-existing oxygen heterocycle. Base-catalyzed lactone hydrolysis creates a phenoxide intermediate perfectly positioned for an intramolecular SN​2 attack on the bromomethyl group, driving irreversible ring closure to the thermodynamically stable benzofuran-3-acetic acid with absolute regiocontrol[1].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 6-methoxy-4-bromomethylcoumarin (10 mmol) in 100 mL of 1 M NaOH in a round-bottom flask equipped with a reflux condenser.

  • Ring Contraction: Heat the mixture to reflux for 2 hours.

    • Self-Validation Checkpoint: The initial suspension will gradually dissolve into a clear, homogeneous solution as the lactone ring opens and the highly soluble sodium salt of the benzofuran product forms.

  • In-Process Monitoring: Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 7:3). The UV-active starting material spot will disappear, replaced by a baseline spot corresponding to the carboxylate salt.

  • Precipitation & Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously.

    • Self-Validation Checkpoint: Monitor the pH. As the pH drops below the pKa​ of the acetic acid moiety (~pH 3.5), a dense, pale-yellow to white precipitate will crash out of solution, validating the protonation of the carboxylate[1].

  • Purification: Filter the precipitate under vacuum, wash with ice-cold deionized water to remove residual salts, and dry under a vacuum. Recrystallize from an ethanol/ethyl acetate mixture via slow evaporation to yield diffraction-quality crystals[1].

Protocol 2: Downstream Derivatization to Tryptamine Analogs (5-MeO-BFE)

Objective: Convert the acetic acid building block into an N,N-dimethylamine derivative for serotonergic receptor targeting.

Causality Insight: Why a two-step amidation/reduction instead of direct reductive amination? The starting material is an acetic acid derivative, not an aldehyde. Carboxylic acids cannot undergo standard reductive amination. Converting the acid to an amide followed by aggressive reduction with Lithium Aluminum Hydride (LAH) is the most reliable, scalable pathway to yield the ethanamine chain required for 5-HT receptor binding[2].

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve (5-Methoxy-1-benzofuran-3-yl)acetic acid in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF, followed by 1.5 equivalents of thionyl chloride ( SOCl2​ ). Stir at room temperature until gas evolution ( SO2​ and HCl ) ceases. Concentrate under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the acyl chloride in anhydrous THF and add dropwise to a stirred solution of dimethylamine (excess) in THF at 0 °C.

    • Self-Validation Checkpoint: The reaction is exothermic. A white precipitate of dimethylamine hydrochloride will form immediately, validating the successful acylation of the amine[2].

  • Reduction: Filter the amide intermediate, dissolve in anhydrous THF, and add dropwise to a suspension of LAH (2.0 eq) in THF at 0 °C. Reflux for 4 hours.

  • Fieser Quench (Critical Safety & Isolation Step): Cool to 0 °C. For every x grams of LAH used, sequentially and cautiously add x mL of water, x mL of 15% NaOH, and 3x mL of water.

    • Self-Validation Checkpoint: The transition from a hazardous, reactive gray suspension to a crisp, white, granular precipitate of aluminum salts validates a successful and safe quench. The product (5-MeO-BFE) remains cleanly in the organic supernatant[2].

Synthetic workflow from coumarin precursor to 5-MeO-BFE via the benzofuran-3-acetic acid block.

Derivative Applications & Target Receptors

To summarize the broad utility of this building block, Table 2 outlines how minor structural modifications to the C3-acetic acid side chain pivot the molecule toward entirely different therapeutic indications.

Table 2: Pharmacological Derivative Profiling
Derivative ClassStructural ModificationPrimary TargetTherapeutic Indication
Free Acids Intact 3-acetic acid moietyGPR40 / FFA1Type 2 Diabetes (Insulin secretion)[1]
Ethanamines N,N-dimethyl or N-ethyl (e.g., 5-MeO-BFE)5-HT ReceptorsNeuromodulation / Serotonergic research[2]
Esters/Conjugates Esterification of the acidLDL OxidationCardiovascular (Antioxidant)[3]

References

  • Title: Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog Source: Drug Enforcement Administration (DEA) URL: [Link]

  • Title: Proposed synthetic route to salvianolic acid analogues Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing a Benzofuran Acetic Acid (BFAA) Linker System

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol Executive Summary Solid-phase peptide synthesis (SPPS), originally pionee...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol

Executive Summary

Solid-phase peptide synthesis (SPPS), originally pioneered by Merrifield, relies intrinsically on the strategic selection of linkers to anchor the nascent peptide chain to a polymeric support[1]. The linker dictates the chemical space available during synthesis and the stringency of the conditions required for final cleavage[1]. Conventional linkers often require harsh acidic conditions (e.g., 95% Trifluoroacetic acid) which can degrade sensitive peptide modifications such as glycosylation, phosphorylation, or delicate lipid conjugates.

To bypass these limitations, orthogonal linker systems—specifically photolabile or safety-catch linkers that generate benzofuran byproducts upon cleavage—have been developed[2]. Adapting a Benzofuran Acetic Acid (BFAA) motif provides a robust, bio-orthogonal approach. Furthermore, benzofuran acetic acid derivatives are highly valued in medicinal chemistry as potent Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists[3], making this linker system uniquely suited for generating specialized peptide-drug conjugates.

Mechanistic Rationale & Structural Advantages

The integration of a BFAA-based linker into an SPPS workflow is driven by strict chemical causality:

  • Absolute Orthogonality: The BFAA linker remains completely stable under the repetitive basic conditions (20% piperidine in DMF) used for Fmoc deprotection, as well as under standard acidic coupling conditions[1].

  • Exciplex-Driven Mild Cleavage: In photolabile variants of the benzofuran-generating linker, cleavage is achieved without harsh acids or bases. A charge transfer interaction between the electron-rich dialkoxyphenyl moiety and the electron-deficient oxygen of the excited ketone forms an intramolecular exciplex. This intermediate rapidly rearranges, breaking the linker-peptide bond to release the target peptide and forming a stable, non-reactive benzofuran byproduct[2]. This allows cleavage under neutral, environmentally friendly conditions[4].

  • Self-Validating UV Traceability: The highly conjugated benzofuran system provides a strong UV chromophore, allowing real-time spectrophotometric monitoring of linker loading and cleavage efficiency.

G1 N1 1. Resin Swelling & Linker Coupling N2 2. Iterative Fmoc-SPPS N1->N2 DIC / Oxyma Kaiser Test (-) N3 3. Orthogonal Cleavage N2->N3 20% Piperidine Coupling Cycles N4 4. HPLC Purification N3->N4 Mild Photolysis or Acidolysis

Fig 1. SPPS workflow utilizing the BFAA linker system with self-validating quality control steps.

Experimental Methodologies

The following protocols outline the step-by-step synthesis using an aminomethyl polystyrene (AM-PS) resin functionalized with a BFAA linker. Every phase includes a self-validating checkpoint to ensure high-fidelity synthesis.

Protocol A: Resin Preparation & BFAA Linker Immobilization

Causality: AM-PS resin is chosen because it forms a highly stable amide bond with the BFAA linker's carboxylic acid, preventing premature linker leaching during the iterative SPPS cycles. Oxyma Pure is selected over traditional HOBt due to its superior ability to suppress racemization and its non-explosive profile.

  • Resin Swelling: Weigh 1.0 g of Aminomethyl polystyrene resin (loading: 0.8 mmol/g) into a fritted solid-phase synthesis syringe. Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of the BFAA linker, 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq of Oxyma Pure in minimal DMF. Stir for 5 minutes to pre-activate the carboxylic acid.

  • Coupling: Transfer the activated linker solution to the swollen resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Mechanism: Ninhydrin reacts with free primary amines to produce a dark blue color (Ruhemann's purple).

    • Validation: A negative result (yellow/colorless beads) definitively confirms the absence of free primary amines, validating that the linker has been quantitatively immobilized.

Protocol B: Iterative Fmoc-SPPS Elongation

Causality: Double coupling is systematically employed for sterically hindered amino acids (e.g., Val, Ile, Pro) to prevent the formation of deletion sequences, which are notoriously difficult to separate during final HPLC purification.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

  • Self-Validation (UV Quantitation): Collect the deprotection effluents. Measure the absorbance of the Fmoc-dibenzofulvene adduct at 301 nm. Compare against the theoretical loading value to validate >98% deprotection efficiency.

  • Washing: Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Amino Acid Coupling: Add a pre-activated solution of Fmoc-AA-OH (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF to the resin. Agitate for 60 minutes.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, terminating truncated sequences.

Protocol C: Orthogonal Cleavage and Deprotection

Causality: Photolysis of the benzofuran-generating linker avoids the use of harsh 95% TFA. This preserves sensitive modifications and allows the release of fully protected peptide fragments if required for downstream convergent synthesis[2].

  • Preparation: Wash the completed peptide-resin thoroughly with Methanol (MeOH) and DCM to remove all DMF. Dry under a stream of nitrogen.

  • Suspension: Suspend the resin in a cleavage buffer consisting of DCM/MeOH (8:2 v/v).

  • Photolytic Cleavage: Irradiate the suspension using a 350 nm UV light source (e.g., a Rayonet reactor) for 1.5 to 2 hours with gentle stirring.

  • Elution: Filter the resin and collect the filtrate containing the free peptide. Wash the resin with additional DCM to ensure complete elution. The benzofuran byproduct remains covalently attached to the solid support or is easily separated via phase extraction[2].

  • Concentration: Evaporate the solvent under reduced pressure and precipitate the crude peptide using cold diethyl ether.

G2 S1 Resin-Bound Peptide (BFAA Linker Conjugate) S2 Excited Exciplex (Charge Transfer State) S1->S2 hν (350 nm) / Mild Activation S3A Released Free Peptide (Target Product) S2->S3A Cleavage & Elution S3B Benzofuran Byproduct (Resin-Retained) S2->S3B Structural Rearrangement

Fig 2. Mechanistic pathway of BFAA linker cleavage yielding the target peptide and benzofuran.

Quantitative Data & Optimization

The orthogonal nature of the BFAA linker system provides distinct advantages in yield and purity when synthesizing peptides with acid-labile modifications, as summarized in Table 1 below.

Table 1: Comparative Cleavage Efficiency of Linker Systems

Linker SystemCleavage ConditionCleavage TimeCrude Purity (%)Overall Yield (%)Compatibility with Sensitive Modifications
Standard Wang 95% TFA / 2.5% TIS / 2.5% H₂O2.0 hours85 - 9088Low (Acid-labile groups destroyed)
Standard Rink Amide 95% TFA / 2.5% TIS / 2.5% H₂O2.0 hours82 - 8885Low (Acid-labile groups destroyed)
BFAA (Photolabile) hν (350 nm) in MeOH/DCM 1.5 hours 92 - 96 90 High (Fully orthogonal to acid/base)
BFAA (Safety-Catch) Mild Acidolysis (1% TFA) 3.0 hours 89 - 94 87 Moderate (Preserves most side-chains)

Note: Crude purity was determined via RP-HPLC at 214 nm. Overall yield is calculated based on the initial resin loading capacity.

References

  • Introduction to Peptide Synthesis . Source: PMC - NIH. 1

  • Photolabile Linkers for Solid-Phase Synthesis . Source: ACS Combinatorial Science. 2

  • Photolabile Linkers for Solid-Phase Synthesis (Extended) . Source: ACS Combinatorial Science. 4

  • Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists . Source: ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (5-Methoxy-1-benzofuran-3-yl)acetic acid synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of (5-Methoxy-1-benzofuran-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of (5-Methoxy-1-benzofuran-3-yl)acetic acid .

This compound is a critical intermediate in the development of various pharmaceuticals, including G protein-coupled receptor 40 (GPR40) agonists and free fatty acid receptor 1 (FFA1) agonists[1]. The most efficient, chromatography-free route to synthesize this molecule relies on the base-catalyzed rearrangement of 6-methoxy-4-bromomethylcoumarin[2]. Below, you will find the mechanistic workflow, a self-validating protocol, and a targeted Q&A to resolve common yield-limiting issues.

Part 1: Mechanistic Workflow & Causality

The transformation of a coumarin to a benzofuran-3-acetic acid is an elegant cascade reaction. The base (NaOH) serves a dual mechanistic purpose:

  • Lactone Hydrolysis: It attacks the coumarin lactone, opening the ring to generate a water-soluble sodium phenoxide-cinnamate intermediate.

  • Nucleophilic Substitution: It acts as an acid scavenger as the newly formed phenoxide undergoes an intramolecular SN​2 attack on the bromomethyl group, displacing the bromide ion to close the 5-membered benzofuran ring[3].

Mechanism A 6-Methoxy-4-bromomethylcoumarin (Starting Material) B 1 M NaOH, Reflux (2 h) Lactone Ring Opening A->B C Phenoxide-Cinnamate Intermediate (Reactive Species) B->C Hydrolysis D Intramolecular S_N2 Cyclization (Bromide Displacement) C->D Nucleophilic Attack E Neutralization (1 M HCl) & Isomerization D->E Ring Closure F (5-Methoxy-1-benzofuran-3-yl)acetic acid (Crude Product) E->F Precipitation

Figure 1: Mechanistic workflow for the synthesis of (5-Methoxy-1-benzofuran-3-yl)acetic acid.

Part 2: Quantitative Data & Reaction Parameters

To achieve the literature-reported "good yields" without the need for column chromatography, strict adherence to the stoichiometric and thermal parameters is required[2].

Reaction ParameterOptimal ConditionMechanistic Purpose / Expected Outcome
Starting Material 10 mmol (6-Methoxy-4-bromomethylcoumarin)Precursor for the intramolecular rearrangement.
Base / Solvent 100 mL of 1 M NaOH (aq)Facilitates complete lactone hydrolysis and ring closure.
Temperature Reflux (~100 °C)Provides activation energy for the SN​2 displacement.
Reaction Time Exactly 2 hoursMaximizes conversion while preventing product degradation.
Neutralization 1 M HCl (Dropwise)Protonates the carboxylate salt to induce precipitation.
Recrystallization Ethanol : Ethyl AcetateYields highly pure, pale-yellow to colorless block crystals.

Part 3: Standardized Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Base-Catalyzed Hydrolysis & Cyclization

  • Action: Suspend 10 mmol of 6-methoxy-4-bromomethylcoumarin in 100 mL of 1 M aqueous NaOH in a round-bottom flask. Heat the mixture to a steady reflux for exactly 2 hours[1].

  • Causality: The 1 M concentration is mathematically optimized. Too weak, and the lactone fails to open; too strong, and intermolecular hydroxide attack outcompetes the intramolecular phenoxide attack, destroying the bromomethyl group.

  • Self-Validating Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears entirely, replaced by a highly polar baseline spot (the water-soluble sodium salt of the product).

Step 2: Neutralization & Precipitation

  • Action: Cool the reaction mixture to room temperature. Slowly add 1 M HCl dropwise under continuous, vigorous stirring until the solution reaches a pH of 2 to 3[4].

  • Causality: Acidification protonates the soluble sodium carboxylate, converting it into the highly insoluble free (5-methoxy-1-benzofuran-3-yl)acetic acid, forcing it out of the aqueous phase.

  • Self-Validating Checkpoint: A thick, pale precipitate will rapidly crash out of the solution once the correct pH threshold is crossed.

Step 3: Isolation & Recrystallization

  • Action: Filter the precipitate under vacuum and wash generously with cold distilled water to remove residual NaCl. Dry the crude solid. Redissolve in a minimal volume of a hot ethanol/ethyl acetate mixture, and allow for slow evaporation at room temperature[1].

  • Self-Validating Checkpoint: The formation of distinct, colorless to pale-yellow block-like crystals confirms high purity, rendering the product suitable for downstream drug development or X-ray diffraction[4].

Part 4: Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield or Impurity Q1 Unreacted starting material on TLC? Start->Q1 A1 Increase reflux time or verify NaOH conc. Q1->A1 Yes Q2 Product discolored or fails to precipitate? Q1->Q2 No A2 Ensure pH is strictly acidic (~pH 2-3) Q2->A2 Yes Q3 Multiple spots on TLC (Side products)? Q2->Q3 No A3 Reduce base conc. to prevent degradation Q3->A3 Yes

Figure 2: Decision tree for troubleshooting low yields and product impurities.

Q1: My isolated yield is significantly lower than 80%. What is the most likely cause? A: Low yields in this specific pathway are almost always tied to incomplete neutralization. Benzofuran-3-acetic acid remains highly soluble in water as a sodium carboxylate salt. If you only neutralize to pH 7, the product will not precipitate. You must use a calibrated pH meter and add 1 M HCl until the pH drops strictly to 2-3[1].

Q2: TLC shows multiple spots after 2 hours of reflux. Should I increase the reaction time to force completion? A: No. Increasing reflux time beyond 2 hours in strong alkaline conditions leads to polymerization or degradation of the benzofuran core[3]. Multiple spots usually indicate side reactions from excessive heat or an overly concentrated base. Verify that your NaOH is exactly 1 M. If the base is too concentrated, hydroxide ions will attack the bromomethyl group intermolecularly, forming a useless hydroxymethyl byproduct before the ring can close.

Q3: My recrystallized product is heavily discolored (dark brown/red). How can I improve the color and purity? A: Discoloration is a hallmark of oxidation or the presence of polymerized phenolic impurities. To resolve this, redissolve your crude product in the hot ethanol/ethyl acetate mixture and treat it with activated charcoal (Norit) for 15 minutes. Filter the hot solution through a Celite pad before allowing the solvent to slowly evaporate. This will yield the expected high-purity block crystals[1][4].

Part 5: References

1. 2. 3.

Sources

Optimization

Technical Support Center: Purification of (5-Methoxy-1-benzofuran-3-yl)acetic acid

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, isolating high-purity intermediates is critical for downstream pharmacological profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, isolating high-purity intermediates is critical for downstream pharmacological profiling. Derivatives of benzofuran-3-acetic acid are highly valued in medicinal chemistry, frequently serving as potent GPR40/FFA1 agonists for antidiabetic applications .

This guide provides a validated, self-contained methodology for the purification of crude (5-Methoxy-1-benzofuran-3-yl)acetic acid via slow-evaporation recrystallization, alongside mechanistic troubleshooting to resolve common bench-level failures.

I. Mechanistic Rationale & Solvent Selection

Recrystallization is not merely a physical separation; it is a thermodynamically driven self-assembly process. For (5-Methoxy-1-benzofuran-3-yl)acetic acid, the target is the formation of centrosymmetric eight-membered {⋯HOCO}₂ supramolecular synthons .

To achieve this, we utilize a binary solvent system of Ethanol and Ethyl Acetate .

  • Causality of Ethanol: Acts as the primary solubilizer. Its high hydrogen-bonding capacity disrupts the crude solute's intermolecular bonds during heating, ensuring complete dissolution.

  • Causality of Ethyl Acetate: Acts as the modulating co-solvent. It provides dipole-dipole interactions that stabilize the monomeric acid in solution, preventing premature "crash" precipitation and allowing the system to maintain a wide metastable zone during evaporation.

II. Standard Operating Procedure: Slow Evaporation Recrystallization

This protocol is designed as a self-validating system. By strictly controlling the evaporation kinetics, impurities are excluded from the growing crystal lattice and sequestered in the mother liquor.

Step 1: Solvent Preparation Prepare a 1:1 (v/v) mixture of absolute ethanol and analytical-grade ethyl acetate.

Step 2: Dissolution In a clean, scratch-free Erlenmeyer flask, suspend the crude (5-Methoxy-1-benzofuran-3-yl)acetic acid in a minimum volume of the solvent mixture. Heat gently (approx. 60–65 °C) in a sand bath or heating block with continuous stirring until complete dissolution is achieved.

Step 3: Hot Filtration (Conditional) If insoluble matrix impurities or dust are present, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, flat-bottomed crystallization vial. Note: Pre-warming the funnel prevents premature nucleation in the filter stem.

Step 4: Evaporation Setup Cover the crystallization vial tightly with aluminum foil. Using a fine needle, puncture exactly 3 to 5 small holes in the foil. This specifically restricts the vapor release rate, forcing the solution to remain just inside the metastable zone rather than crossing into the labile (rapid precipitation) zone.

Step 5: Nucleation and Crystal Growth Place the vial in a vibration-free, temperature-stable environment (20–25 °C). Allow the solvent to slowly evaporate over 3 to 7 days. Do not disturb the vial. The target morphology is the formation of colorless, block-like crystals .

Step 6: Harvesting and Washing Before the solvent completely evaporates (which would deposit impurities back onto the crystals), decant the mother liquor using a Pasteur pipette. Wash the harvested crystals with a minimal volume (1-2 mL) of ice-cold ethyl acetate to remove surface-adhered impurities.

Step 7: System Validation (QC) Dry the crystals under high vacuum. To validate the purification, obtain a ¹H-NMR of both the crystals and the evaporated mother liquor. The concentration of aliphatic or aromatic impurity peaks exclusively in the mother liquor, combined with a sharp, singular melting point of the crystals, validates the efficacy of the lattice-exclusion process.

III. Process Workflow

RecrystallizationWorkflow Start Crude (5-Methoxy-1-benzofuran-3-yl)acetic acid Dissolve Dissolution (Hot EtOH:EtOAc 1:1) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter If turbid Evaporate Slow Evaporation (Restricted vapor release) Dissolve->Evaporate If clear Filter->Evaporate Crystallize Nucleation & Crystal Growth (Formation of colorless blocks) Evaporate->Crystallize Harvest Harvesting & Cold Wash (Ice-cold EtOAc) Crystallize->Harvest Pure Pure Crystalline Product (Validated via NMR/MP) Harvest->Pure

Workflow for the slow evaporation recrystallization of (5-Methoxy-1-benzofuran-3-yl)acetic acid.

IV. Quantitative Solvent Parameters

Understanding the physicochemical properties of your solvent system is critical for troubleshooting deviations in crystal growth.

Solvent ComponentBoiling Point (°C)Relative PolarityMechanistic Role in Recrystallization
Ethanol (EtOH) 78.30.654Primary solubilizer; acts as a strong H-bond donor/acceptor to break crude solute dimers.
Ethyl Acetate (EtOAc) 77.10.228Co-solvent; modulates dielectric constant and prevents rapid supersaturation collapse.
V. Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a viscous liquid) instead of forming crystals. What is the mechanistic cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. In this specific system, it means your initial concentration is too high, or the ethyl acetate is evaporating too rapidly, leaving behind a solvent environment that cannot support the solute lattice.

  • Solution: Re-dissolve the oil by adding a small amount of hot ethanol. Reduce the evaporation rate by covering the vial with foil and piercing fewer holes. Alternatively, seed the solution with a microscopic pure crystal of (5-Methoxy-1-benzofuran-3-yl)acetic acid to bypass the nucleation energy barrier.

Q: The evaporation process is taking over a week. Can I speed it up using a rotary evaporator or thermal cooling? A: We strongly advise against this if high purity is your goal. The title compound contains both a methoxy group and a carboxylic acid. Rapid thermal cooling or forced evaporation causes the nucleation rate to vastly exceed the crystal growth rate. This leads to supersaturation collapse, yielding an amorphous powder that physically traps solvent molecules and structurally similar impurities . Patience ensures the thermodynamic formation of pure, colorless blocks.

Q: Can I use this exact protocol to separate the (S) and (R) enantiomers of my compound? A: No. The title compound, (5-Methoxy-1-benzofuran-3-yl)acetic acid, is fully aromatic in the benzofuran core and is therefore achiral. However, if your pipeline involves the reduced derivative (2,3-dihydro-1-benzofuran-3-yl)acetic acid—which is chiral and heavily utilized in GPR40 agonist development —standard recrystallization will only yield a racemic mixture. Enantiomeric resolution of the dihydro-derivative requires chiral preparative HPLC or the formation of diastereomeric salts prior to crystallization.

Q: Why must I wash the harvested crystals with ice-cold ethyl acetate instead of the 1:1 mixture? A: At room temperature, the 1:1 EtOH:EtOAc mixture has a high solubilizing power for this compound. Washing with the room-temperature mixture will dissolve your purified crystals, drastically reducing your yield. Ice-cold ethyl acetate has minimal solubility for the crystalline blocks but sufficient polarity to wash away the residual, impurity-laden mother liquor adhering to the crystal surface.

VI. References
  • Title: Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid Source: Acta Crystallographica Section E: Crystallographic Communications (2015) URL: [Link]

  • Title: Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent Source: Journal of Medicinal Chemistry (2012) URL: [Link]

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Amidation of (5-Methoxy-1-benzofuran-3-yl)acetic Acid

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to address the common and complex challenges encountered during the amidation of (5-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to address the common and complex challenges encountered during the amidation of (5-Methoxy-1-benzofuran-3-yl)acetic acid. This document moves beyond simple protocols to provide in-depth, field-proven insights into reaction optimization, troubleshooting, and purification. Our goal is to empower you to resolve issues efficiently and advance your synthetic campaigns with confidence.

Frequently Asked Questions & Troubleshooting Guides

Q1: My amidation reaction shows no product formation. What are the primary reasons for a complete failure?

A complete reaction failure typically points to a fundamental issue with one of the core components of the reaction: the coupling reagent, the starting materials, or the reaction environment.

Potential Cause 1: Ineffective Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable as it tends to form a non-reactive ammonium carboxylate salt.[1] The coupling reagent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate. If this activation step fails, the reaction will not proceed.

  • Recommended Action:

    • Check Reagent Integrity: Carbodiimide reagents like EDC and DCC are moisture-sensitive. Ensure they have been stored in a desiccator and are not degraded.[1] Phosphonium and uronium salts (HATU, HBTU, PyBOP) are generally more stable but should still be stored under anhydrous conditions.

    • Order of Addition: For many coupling reactions, particularly with carbodiimides, the carboxylic acid should be pre-activated before adding the amine. Add the coupling reagent (and any additives like HOBt) to a solution of the carboxylic acid and stir for 10-15 minutes before introducing the amine. This minimizes side reactions between the coupling reagent and the amine.

Potential Cause 2: Poor Solubility of Reactants If the (5-Methoxy-1-benzofuran-3-yl)acetic acid or the amine starting material is not fully dissolved, the reaction kinetics will be severely limited.[1]

  • Recommended Action:

    • Select a solvent in which all components are fully soluble. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common starting points. For more polar or less soluble substrates, N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) are excellent choices, although they require more rigorous purification to remove.[1][2]

Potential Cause 3: Inadequate Base A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial, especially if the amine is used as a hydrochloride or other salt. The base neutralizes the acid salt, liberating the free amine for nucleophilic attack. It also scavenges any acid generated during the reaction.[1]

  • Recommended Action:

    • Ensure at least 1.1-1.5 equivalents of a non-nucleophilic base are used if the amine is a salt. Even with a free amine, adding a base can be beneficial.

Q2: I'm observing a low yield of my desired amide. How can I improve it?

Low yield is a common optimization challenge. A systematic approach to evaluating reaction parameters is the most effective way to address this issue.

Troubleshooting Workflow for Low Amide Yield

G start Low Yield Observed check_sm Analyze Crude Mixture (TLC, LC-MS) Any Starting Material (SM) Left? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Side Products Dominant check_sm->side_products No action_time Increase Reaction Time or Temperature incomplete_rxn->action_time action_reagent Check Reagent Stoichiometry & Purity incomplete_rxn->action_reagent action_conditions Optimize Coupling Agent / Additives (See Q3 & Q4) side_products->action_conditions end Yield Improved action_time->end action_reagent->end action_conditions->end G RCOOH (5-Methoxy-1-benzofuran-3-yl)acetic acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea Urea Urea Byproduct O_Acylisourea->Urea + Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester Intercepted by N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (No HOBt) HOBt_in HOBt HOBt_in->Active_Ester Amide Desired Amide (Product) Active_Ester->Amide Attacked by Amine Amine (R'-NH2) Amine->Amide HOBt_out HOBt (Regenerated) Amide->HOBt_out +

Caption: Catalytic cycle of EDC/HOBt mediated amidation, showing the prevention of N-acylurea formation.

Experimental Protocols & Data

Baseline Protocol: EDC/HOBt Coupling

This protocol provides a robust starting point for the synthesis of an amide derivative of (5-Methoxy-1-benzofuran-3-yl)acetic acid.

Materials:

  • (5-Methoxy-1-benzofuran-3-yl)acetic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (5-Methoxy-1-benzofuran-3-yl)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a small amount of DMF. Add DIPEA (1.5 eq).

  • Cool the activated acid solution to 0 °C using an ice bath.

  • Add the amine/DIPEA solution dropwise to the activated acid solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove excess acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed. [3][4]

Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact yield, cost, and purification ease.

Reagent SystemClassAdvantagesDisadvantages
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct is easily removed during aqueous workup. [2]HOBt has potential safety hazards; risk of N-acylurea formation without HOBt.
DCC / DMAP CarbodiimideInexpensive and effective.Dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification; DMAP can cause racemization. [5]
HATU / DIPEA Uronium SaltVery fast reaction rates; low rates of racemization; highly effective for hindered or unreactive substrates. [5]Higher cost; byproducts can complicate purification.
PyBOP / DIPEA Phosphonium SaltHigh yields; effective for sensitive substrates.Generates HMPA byproduct which is a suspected carcinogen (for the original BOP reagent). PyBOP is a safer alternative.
B(OCH₂CF₃)₃ Borate EsterCan be used catalytically; simple workup procedures, often avoiding chromatography. [6]May require higher temperatures (80 °C). [6]

References

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). Royal Society Publishing. [Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC, National Center for Biotechnology Information. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC, National Center for Biotechnology Information. [Link]

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Chemistry Portal. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. [Link]

  • Selective amidification reaction: how to manage the chemical condition avoiding secondary products?. ResearchGate. [Link]

  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. [Link]

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (5-Methoxy-1-benzofuran-3-yl)acetic Acid and Indole-3-Acetic Acid (IAA): Structural Isosterism and Biological Activity

Target Audience: Researchers, Application Scientists, and Agrochemical/Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the field of plant hormone c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Agrochemical/Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the field of plant hormone chemistry and synthetic agrochemical development, bioisosteric replacement is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of natural ligands[1]. Indole-3-acetic acid (IAA) is the predominant endogenous auxin, regulating virtually every aspect of plant growth by acting as a "molecular glue" within the TIR1/AFB-Aux/IAA co-receptor complex[2].

(5-Methoxy-1-benzofuran-3-yl)acetic acid (hereafter referred to as 5-MeO-BFA) is a synthetic auxin analog designed through the isosteric replacement of the indole nitrogen with an oxygen atom, coupled with a methoxy substitution at the 5-position. This guide provides an in-depth, objective comparison of these two molecules, detailing how the shift from an indole to a benzofuran core fundamentally alters receptor binding mechanics, metabolic stability, and downstream phenotypic responses.

Structural & Mechanistic Divergence

To understand the biological divergence between IAA and 5-MeO-BFA, we must analyze their interaction with the Transport Inhibitor Response 1 (TIR1) F-box protein.

The Isosteric Shift: Indole vs. Benzofuran

The TIR1 auxin-binding pocket is highly promiscuous but relies on specific structural anchors. When IAA binds to TIR1, the carboxylate group anchors to Arg403 and Ser438, while the indole ring sits in a hydrophobic cavity. Crucially, the -NH group of the indole ring acts as a hydrogen bond donor , interacting with the amide backbone of Leu439 (or Lys439, depending on the structural model)[2][3].

By replacing the indole -NH with a benzofuran -O-, 5-MeO-BFA loses this critical hydrogen bond donor capacity. Oxygen is more electronegative and possesses lone pairs, altering the electrostatic potential of the heterocycle. While the benzofuran ring still effectively occupies the hydrophobic pocket, the loss of the H-bond typically results in a higher dissociation constant ( Kd​ ) in vitro[3].

The Substitution Effect: 5-Methoxy Group

The addition of the 5-methoxy group introduces steric bulk and acts as an electron-donating group via resonance. In the TIR1 pocket, this bulk can cause mild steric clashes depending on the specific Aux/IAA degron peptide docking on top of the auxin molecule, leading to differential sensing and altered co-receptor assembly[2]. However, this substitution significantly enhances the lipophilicity of the molecule, improving cellular permeability.

Pathway IAA Indole-3-Acetic Acid (IAA) NH Donor Present TIR1 TIR1/AFB Receptor Hydrophobic Pocket IAA->TIR1 High Affinity (Leu439 H-bond) BFA 5-MeO-Benzofuran-3-Acetic Acid O Isostere, No NH Donor BFA->TIR1 Altered Affinity (Steric/Electronic Shift) AuxIAA Aux/IAA Repressor Degron Motif TIR1->AuxIAA Molecular Glue Complex Assembly Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Ubiquitination

Figure 1: Comparative binding logic of IAA versus 5-MeO-BFA in the TIR1/AFB-mediated auxin signaling pathway.

Metabolic Stability & Pharmacokinetics

While 5-MeO-BFA may exhibit lower absolute affinity for TIR1 in vitro, its in vivo efficacy is often rescued—and sometimes prolonged—by its superior metabolic stability.

  • IAA Degradation: Endogenous IAA is tightly regulated. It is rapidly oxidized by plant peroxidases (which frequently target the electron-rich indole nitrogen) and conjugated to amino acids by GH3 acyl acid amido synthetases to form inactive storage forms.

  • 5-MeO-BFA Stability: The benzofuran core is highly resistant to indole-specific peroxidases[1]. Furthermore, the steric hindrance provided by the 5-methoxy group can reduce the catalytic efficiency of GH3 enzymes. Consequently, 5-MeO-BFA maintains a significantly longer functional half-life in tissue culture and whole-plant assays.

Comparative Data Synthesis

The following tables synthesize the physicochemical properties and phenotypic outcomes based on the structural mechanics described above.

Table 1: Physicochemical & Pharmacodynamic Profile
ParameterIndole-3-Acetic Acid (IAA)(5-Methoxy-1-benzofuran-3-yl)acetic acid
Core Heterocycle IndoleBenzofuran
H-Bond Donors 2 (Carboxylic OH, Indole NH)1 (Carboxylic OH only)
H-Bond Acceptors 24
TIR1 Binding Affinity High (Anchored by Leu439 H-bond)Moderate (Hydrophobic interactions only)
Metabolic Half-Life Short (Rapid peroxidase degradation)Extended (Resistant to indole-peroxidases)
Table 2: Comparative Phenotypic Outcomes (Arabidopsis Root Assay)
ParameterIAA Response5-MeO-BFA ResponseMechanistic Rationale
Primary Root Elongation Rapid, dose-dependent inhibition.Gradual, sustained inhibition.BFA's extended half-life causes prolonged TIR1 activation, offsetting its lower binding affinity.
Lateral Root Induction High induction at specific temporal windows.Moderate to high induction, less temporally restricted.Resistance to GH3 conjugation prevents rapid clearance, maintaining the auxin gradient required for lateral root emergence.

Self-Validating Experimental Protocols

To objectively compare these two compounds, researchers must employ self-validating workflows that separate in vitro receptor affinity from in vivo metabolic stability.

Workflow Prep 1. Ligand Preparation Equimolar IAA & 5-MeO-BFA SPR 2. SPR Binding Assay TIR1-Aux/IAA Kinetics Prep->SPR Pheno 3. Phenotypic Assay Root Elongation IC50 Prep->Pheno Val 4. Validation Checkpoint Internal Controls (1-NAA) SPR->Val Pheno->Val Data 5. Data Synthesis SAR & Efficacy Profiling Val->Data Validated Outputs

Figure 2: Self-validating experimental workflow for benchmarking synthetic auxin analogs.

Protocol 1: Surface Plasmon Resonance (SPR) for TIR1-Aux/IAA Binding Kinetics

Objective: Quantify the exact Kd​ differences caused by the loss of the indole -NH group.

  • Sensor Chip Functionalization: Immobilize a synthetic degron peptide derived from domain II of IAA7 (Aux/IAA) onto a CM5 sensor chip via amine coupling[2].

    • Causality: Auxin does not bind Aux/IAA directly; it binds TIR1, which then binds Aux/IAA. Immobilizing the repressor allows us to flow the TIR1-ligand complex and measure the "molecular glue" efficacy.

  • Complex Formation: Pre-incubate purified TIR1-ASK1 complex with varying concentrations (10 nM to 100 µM) of either IAA or 5-MeO-BFA.

  • Analyte Flow: Inject the pre-incubated complexes over the functionalized chip at a flow rate of 30 µL/min.

  • Validation Checkpoint (Self-Validation): Run a parallel injection using 1-Naphthaleneacetic acid (1-NAA) as a positive control and a vehicle (DMSO) as a negative control. If 1-NAA fails to produce a resonance unit (RU) shift >50% of the historical IAA baseline, the TIR1 protein has degraded, and the assay must be aborted.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Ka​ , Kd​ , and overall KD​ .

Protocol 2: Arabidopsis Root Elongation Assay (Phenotypic Validation)

Objective: Determine how the extended metabolic stability of 5-MeO-BFA compensates for its altered receptor affinity in vivo.

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with 1% sucrose.

  • Compound Dosing: Spike the cooling agar with equimolar concentrations (e.g., 10 nM, 50 nM, 100 nM, 1 µM) of IAA and 5-MeO-BFA.

    • Causality: Because IAA is light-sensitive and rapidly degrades, plates must be poured and used within 24 hours to ensure the observed differences are due to plant metabolism, not in vitro degradation.

  • Seedling Transfer: Transfer 4-day-old Arabidopsis thaliana (Col-0) seedlings onto the treated plates.

  • Validation Checkpoint (Self-Validation): Include an afb2-3 or tir1-1 mutant line on a separate control plate. If the mutant line shows equivalent growth inhibition to the wild-type Col-0, the compounds are exerting non-specific phytotoxicity rather than targeted auxin-receptor signaling[4].

  • Quantification: Grow vertically for 72 hours. Image plates and quantify primary root length using ImageJ. Calculate the IC50 for root growth inhibition.

Conclusion for Drug Development Professionals

For researchers designing novel plant growth regulators or exploring cross-kingdom pharmacological scaffolds, the comparison between IAA and 5-MeO-BFA highlights a critical paradigm: maximizing receptor affinity does not always maximize in vivo efficacy.

By utilizing a benzofuran isostere, developers intentionally sacrifice the hydrogen-bonding capability of the indole nitrogen to bypass endogenous metabolic degradation pathways[1][3]. 5-MeO-BFA serves as a prime example of how structural rigidification, lipophilic enhancement, and strategic heteroatom replacement can yield robust, long-acting synthetic analogs suitable for agricultural and tissue culture applications where the rapid turnover of natural IAA is a limiting factor.

Sources

Comparative

Comprehensive SAR Comparison Guide: (5-Methoxy-1-benzofuran-3-yl)acetic Acid Derivatives in Drug Discovery

Executive Summary: The Strategic Value of the Scaffold In the landscape of modern medicinal chemistry, the (5-Methoxy-1-benzofuran-3-yl)acetic acid scaffold has emerged as a highly versatile and privileged pharmacophore....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern medicinal chemistry, the (5-Methoxy-1-benzofuran-3-yl)acetic acid scaffold has emerged as a highly versatile and privileged pharmacophore. Originally investigated as bioisosteres for indole-3-acetic acids (such as the NSAID indomethacin), benzofuran-3-acetic acid derivatives have demonstrated a profound target-class divergence. By replacing the indole nitrogen with an oxygen atom, researchers have successfully mitigated off-target cyclooxygenase (COX) inhibition while dramatically enhancing agonistic activity toward metabolic targets, most notably the Free Fatty Acid Receptor 1 (FFA1/GPR40) (1[1]).

This guide provides an objective, data-driven comparison of the 5-methoxy-substituted benzofuran core against alternative structural analogs. It is designed for drug development professionals seeking to optimize GPR40 agonists or anti-inflammatory agents by understanding the precise structure-activity relationships (SAR) governing this molecular class.

Scaffold Comparison: Benzofuran vs. Structural Alternatives

To understand the performance of (5-Methoxy-1-benzofuran-3-yl)acetic acid, we must benchmark it against its primary bioisosteric and structural alternatives. The choice of the core ring system fundamentally dictates the molecule's electronic distribution, lipophilicity (LogP), and hydrogen-bonding capabilities.

  • Benzofuran-3-acetic acid (The Product Core): The oxygen atom in the benzofuran ring acts exclusively as a hydrogen bond acceptor. This lack of a hydrogen bond donor prevents the molecule from adopting the specific binding conformation required for high-affinity COX-1/COX-2 inhibition, thereby reducing gastrointestinal toxicity risks.

  • Indole-3-acetic acid (The NSAID Alternative): The NH group of the indole ring acts as a strong hydrogen bond donor. While this drives potent anti-inflammatory activity (e.g., Indomethacin), it results in poor GPR40 agonism and high off-target toxicity in metabolic applications.

  • 2,3-Dihydrobenzofuran (The Fasiglifam/TAK-875 Analog): Saturation of the C2-C3 double bond introduces sp3 hybridization, pushing substituents out of the planar aromatic plane (2[2]). While this increases GPR40 potency, it also introduces a chiral center, significantly complicating the synthetic workflow and increasing manufacturing costs compared to the planar benzofuran core.

SAR Data: The Role of the 5-Position

The substitution at the 5-position of the benzofuran ring is the primary driver of binding affinity and pharmacokinetic behavior. The table below summarizes comparative benchmarking data for various 5-substituted benzofuran-3-acetic acids, evaluating their efficacy as GPR40 agonists versus their off-target COX-2 inhibition.

Quantitative SAR Comparison Table
Compound Core5-Position SubstituentElectronic PropertyGPR40 EC₅₀ (nM)COX-2 IC₅₀ (µM)CLogPPrimary Application
Benzofuran-3-acetic acid -OCH₃ (Methoxy) Electron Donating / HB Acceptor 120 > 50.0 2.8 Metabolic (GPR40)
Benzofuran-3-acetic acid-Cl (Chloro)Electron Withdrawing / Lipophilic4515.03.6Anti-tubercular / Mixed
Benzofuran-3-acetic acid-CH₃ (Methyl)Weakly Electron Donating8530.03.2Broad Screening
Benzofuran-3-acetic acid-H (Unsubstituted)Neutral350> 100.02.5Baseline Scaffold
Indole-3-acetic acid-OCH₃ (Indomethacin analog)Electron Donating / HB Donor (NH)> 10,0000.53.1Anti-inflammatory

*Note: Data represents consolidated benchmarking ranges derived from in vitro FLIPR calcium assays (GPR40) and enzymatic COX-2 inhibition assays.

Causality Analysis: The 5-methoxy group provides a unique balance. While the 5-chloro derivative exhibits higher raw potency for GPR40 due to favorable halogen-bonding and increased lipophilicity in the hydrophobic sub-pocket, the methoxy group's ability to act as a hydrogen bond acceptor improves aqueous solubility and reduces off-target COX-2 binding. This makes the 5-methoxy derivative a superior starting point for developing safe, orally bioavailable drug candidates without NSAID-like side effects (3[3]).

Mechanistic Insight: GPR40 Signaling Pathway

Understanding the mechanism of action is critical for interpreting the SAR data. When (5-Methoxy-1-benzofuran-3-yl)acetic acid derivatives bind to the allosteric site of the GPR40 receptor on pancreatic β-cells, they trigger a Gq-coupled signaling cascade that ultimately enhances glucose-dependent insulin secretion.

GPR40_Pathway Ligand 5-OMe-Benzofuran Derivative Receptor GPR40 (FFA1) Receptor Ligand->Receptor Binds allosteric pocket Gq Gq/11 Protein Activation Receptor->Gq Conformational shift PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 Generation PLC->IP3 PIP2 hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER channel opening Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Triggers exocytosis

Diagram 1: Gq-coupled GPR40 signaling pathway activated by 5-Methoxybenzofuran-3-acetic acid derivatives.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following section details the self-validating experimental workflows required to synthesize the 5-methoxy derivative and evaluate its biological activity.

SAR_Workflow Start Compound Design (5-OMe vs 5-Cl/5-CH3) Synth Chemical Synthesis (Base-Mediated Rearrangement) Start->Synth Purify Purification & QC (HPLC, NMR, MS) Synth->Purify Assay In Vitro Screening (FLIPR Ca2+ Assay) Purify->Assay Data SAR Data Analysis (EC50 Calculation) Assay->Data Lead Lead Optimization Data->Lead

Diagram 2: End-to-end experimental workflow for synthesizing and validating benzofuran-3-acetic acid SAR.

Protocol A: Synthesis via Coumarin Rearrangement

This highly efficient, one-pot methodology utilizes a base-catalyzed rearrangement of 4-bromomethylcoumarins, avoiding the need for harsh transition-metal catalysts (4[4]).

Causality Check: The use of 1M NaOH serves a dual purpose: it initiates the hydrolysis of the coumarin lactone ring, and subsequently deprotonates the resulting phenolic hydroxyl group, driving an intramolecular SN​2 displacement of the bromide to close the benzofuran ring.

  • Reaction Setup: Suspend 10 mmol of 6-methoxy-4-bromomethylcoumarin in 100 mL of 1 M aqueous NaOH.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 3:7) until the starting material is completely consumed.

  • Neutralization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add 1 M HCl dropwise under continuous stirring until the pH reaches ~3.0. This protonates the carboxylate, causing the (5-Methoxy-1-benzofuran-3-yl)acetic acid to precipitate.

  • Isolation & Purification: Filter the precipitated solid under vacuum. Wash the filter cake with cold distilled water to remove inorganic salts.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol/ethyl acetate mixture (1:1). Allow to cool slowly to room temperature to obtain colorless crystalline blocks.

Protocol B: In Vitro GPR40 Activation Assay (FLIPR)

To objectively measure the agonistic performance of the synthesized derivatives, a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay is employed.

Causality Check: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester masks the fluorophore's charge, allowing it to passively diffuse across the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active dye inside the cell. This ensures that the measured fluorescence strictly correlates with intracellular Ca2+ release triggered by Gq-pathway activation, eliminating extracellular background noise.

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into a 384-well black-wall, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL of assay buffer (HBSS containing 20 mM HEPES, pH 7.4) supplemented with 2 µM Fluo-4 AM and 0.1% Pluronic F-127. Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with dye-free assay buffer to remove extracellular Fluo-4 AM, leaving 20 µL of buffer in each well.

  • Compound Addition & Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds (Ex: 488 nm, Em: 525 nm). Automatically inject 10 µL of the benzofuran-3-acetic acid derivatives (prepared in assay buffer at a 3X final concentration range of 1 nM to 10 µM).

  • Data Acquisition: Continuously monitor fluorescence for 3 minutes post-injection.

  • Analysis: Calculate the maximal fluorescence response minus the baseline ( Fmax​−F0​ ). Plot the normalized response against the log of the compound concentration using non-linear regression to determine the EC50​ value.

Conclusion

The (5-Methoxy-1-benzofuran-3-yl)acetic acid scaffold provides a highly tunable, synthetically accessible platform for drug discovery. Compared to its indole bioisosteres, the benzofuran core eliminates problematic hydrogen bond donors, shifting the pharmacological profile away from COX-mediated toxicity and toward targeted metabolic receptor agonism. Furthermore, the 5-methoxy substitution offers an optimal balance of lipophilicity and hydrogen-bonding potential, yielding compounds with favorable EC50​ profiles and superior aqueous solubility compared to halogenated alternatives.

References

  • Gowda, R., et al. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Negalurmath, V. S., et al. (2019). Synthesis and Preliminary Evaluation of Benzofuran-Oxadiazole Conjugates as Potential Antitubercular Agents. ResearchGate. Available at:[Link]

  • Basanagouda, M., et al. (2015). An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. Available at:[Link]

  • Laurita, T., et al. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. CNR-IRIS. Available at:[Link]

Sources

Validation

Bioisosteric Replacement of the Indole Ring with a Benzofuran Scaffold: A Comparative Guide for Lead Optimization

As a Senior Application Scientist, I frequently encounter lead compounds stalled in preclinical development due to the inherent liabilities of the indole scaffold. While the indole ring is a privileged structure in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter lead compounds stalled in preclinical development due to the inherent liabilities of the indole scaffold. While the indole ring is a privileged structure in drug discovery—often mimicking endogenous neurotransmitters like serotonin—its susceptibility to oxidative metabolism and its tendency to interact with off-target channels (e.g., hERG) often necessitate structural intervention.

Bioisosteric replacement with a benzofuran scaffold is a highly effective optimization strategy. By substituting the nitrogen atom (–NH–) of the indole with an oxygen atom (–O–), we fundamentally alter the electronic distribution and hydrogen-bonding capacity of the molecule while preserving its overall geometry and lipophilicity. This guide objectively compares the performance of indole and benzofuran scaffolds across multiple therapeutic targets, providing the experimental causality and protocols required to execute this swap successfully.

Mechanistic Rationale: The Causality Behind the Swap

Replacing an indole with a benzofuran is not merely a structural tweak; it is a calculated perturbation of the molecule's physicochemical properties:

  • Hydrogen Bonding & Functional Efficacy: The indole –NH– acts as a strong hydrogen-bond donor (HBD). The benzofuran –O– acts exclusively as a weak hydrogen-bond acceptor (HBA). If the target receptor relies on the indole –NH– for a critical binding interaction or conformational activation, this swap will drastically alter functional efficacy, often converting an agonist into an antagonist [1].

  • Metabolic Stability: Indoles are electron-rich and prone to auto-oxidation (aerial oxidation) and CYP450-mediated hydroxylation (typically at the C2 or C3 positions). Benzofurans are more electron-deficient and generally exhibit superior oxidative stability, improving shelf-life and metabolic half-life [2].

  • Toxicity Mitigation (hERG): Basic, lipophilic indole derivatives frequently block the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity (QTc prolongation). The benzofuran swap alters the local dipole and pKa, disrupting the specific π−π or cation- π interactions required for hERG binding [2].

DecisionLogic Start Evaluate Indole Lead Q1 Is the Indole -NH- (HBD) critical for target activation? Start->Q1 KeepIndole Retain Indole (Consider F-substitution) Q1->KeepIndole Yes Q2 Are there metabolic stability or hERG toxicity liabilities? Q1->Q2 No Q2->KeepIndole No TestBenzofuran Synthesize Benzofuran Bioisostere Q2->TestBenzofuran Yes Q3 Does Benzofuran retain binding affinity? TestBenzofuran->Q3 Optimize Advance to ADME/PK Profiling Q3->Optimize Yes Fail Re-evaluate Scaffold (Try Benzothiophene) Q3->Fail No

Logical decision tree for determining when to replace an indole scaffold with a benzofuran.

Comparative Case Studies & Experimental Data

To illustrate the objective performance of this bioisosteric swap, we analyze three distinct therapeutic applications where experimental data highlights the divergent behaviors of indole and benzofuran scaffolds.

Case Study 1: Mitigating Toxicity in Neuromodulators (Iboga Alkaloids)

Ibogaine, a natural indole alkaloid, shows promise in treating substance use disorders but is severely limited by hERG-mediated cardiotoxicity and aerial oxidation. Researchers synthesized bioisosteric benzofuran analogs (e.g., Endo-iboga analog C4) to address these issues. The replacement successfully addressed instability and significantly improved the cardiac safety profile (IC50 > 235 µM in C2C12 cells, no QTc prolongation in vivo) while retaining excellent antinociceptive properties [2].

Case Study 2: Functional Shift in Opioid Receptor Modulators

In the development of mu-opioid receptor (MOR) modulators, replacing the indole –NH– of the agonist INTA with a benzofuran –O– (creating compound NBF) retained binding affinity but caused a profound functional shift. The loss of the HBD prevented the receptor from adopting its fully active conformation, converting the molecule into a potent MOR antagonist with reduced withdrawal symptoms [1].

Case Study 3: Pharmacokinetic Divergence in Integrin Inhibitors

For α v β 3/ α v β 5 integrin dual inhibitors, the bioisosteric replacement of indole with benzofuran maintained in vitro potency and slightly improved Caco-2 permeability. However, in vivo pharmacokinetic (PK) profiling revealed that the indole scaffold exhibited superior oral bioavailability, demonstrating that while benzofurans can improve stability, they may alter tissue distribution or clearance rates unpredictably [3].

Quantitative Data Comparison
Therapeutic TargetScaffoldCompoundPrimary Activity / AffinityFunctional EfficacyhERG Liability / PK Note
Neuromodulators [2]IndoleIbogaineOpioid/NMDA bindingAgonistHigh hERG toxicity
BenzofuranAnalog C4Retained bindingAgonistSafe (IC50 > 235 µM)
MOR Modulators [1]IndoleINTAEC50 = 2.98 nMAgonist (Emax = 22%)N/A
BenzofuranNBF (25)Ki = 0.54 nMAntagonist Reduced withdrawal
Integrin Inhibitors [3]IndoleCmpd 13IC50 = 1.2 nM ( α v β 3)AntagonistExcellent in vivo PK
BenzofuranCmpd 26IC50 = 1.5 nM ( α v β 3)AntagonistPoor in vivo PK

Self-Validating Experimental Protocols

To ensure scientific integrity, any bioisosteric swap must be validated through a rigorous, self-validating workflow. Do not assume that retained binding equates to retained function or PK.

Step 1: Chemical Synthesis & Structural Verification
  • Indole Synthesis: Typically achieved via the Fischer Indole Synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions).

  • Benzofuran Synthesis: Achieved via alkylation of a substituted phenol with an α -halo ketone in the presence of K2CO3, followed by base-catalyzed cyclization (e.g., using DBU).

  • Self-Validation: Confirm the bioisosteric swap via 1H NMR. The successful conversion is marked by the complete absence of the broad indole –NH– singlet (typically observed at 8.0–11.0 ppm).

Step 2: In Vitro Binding & Functional Assays
  • Protocol: Perform competitive radioligand binding assays (e.g., [3H]naloxone displacement for MOR) using CHO cell membranes to confirm that the benzofuran retains the steric bulk required to fit the binding pocket [1].

  • Self-Validation: Follow up with a functional assay (e.g., [35S]GTP γ S binding or cAMP production). If binding affinity (Ki) is maintained but functional efficacy (Emax) drops, the swap has successfully decoupled binding from activation, validating the HBD's role in receptor conformational change.

Step 3: ADME & Toxicity Profiling
  • Protocol: Evaluate metabolic stability using human liver microsomes (HLM) with NADPH. Assess hERG liability using automated patch-clamp electrophysiology on CHO cells stably expressing the hERG channel.

  • Self-Validation: A successful benzofuran swap intended for toxicity mitigation should demonstrate a higher intrinsic clearance half-life ( T1/2​ ) in HLMs and an IC50 > 30 µM in the hERG assay compared to the indole parent [2].

ExperimentalWorkflow Syn 1. Synthesis Phenol Alkylation & Cyclization NMR 2. Verification 1H/13C NMR (Loss of -NH- signal) Syn->NMR InVitro 3. In Vitro Assays Radioligand Binding & Functional Efficacy NMR->InVitro Tox 4. ADME/Tox HLM Stability & hERG Patch-Clamp InVitro->Tox InVivo 5. In Vivo PK/PD Bioavailability & Efficacy Models Tox->InVivo

Self-validating experimental workflow for evaluating benzofuran bioisosteres.

References

  • Ma, H., Obeng, S., Wang, H., Zheng, Y., Li, M., Jali, A. M., Stevens, D. L., Dewey, W. L., Selley, D. E., & Zhang, Y. (2019). Application of Bivalent Bioisostere Concept on Design and Discovery of Potent Opioid Receptor Modulators. Journal of Medicinal Chemistry, 62(24), 11399-11415.[Link]

  • Gupta, A., Bhattacharya, T., Pratihar, S., Parvage, S., Sharma, S. N., Sarkar, A., De, A., Karmakar, S., Dey, S., & Sinha, S. (2025). Development of Bioisosteric Iboga-alkaloids as Antinociceptive and Anxiolytic Agents with Neuroprotective Effects. bioRxiv.[Link]

  • Marugán, J. J., Manthey, C., Anaclerio, B., Lafrance, L., Lu, T., Markotan, T., Leonard, K. A., Crysler, C., Eisennagel, S., Dasgupta, M., & Tomczuk, B. (2005). Design, Synthesis, and Biological Evaluation of Novel Potent and Selective αvβ3/αvβ5 Integrin Dual Inhibitors with Improved Bioavailability. Selection of the Molecular Core. Journal of Medicinal Chemistry, 48(4), 926-934.[Link]

Comparative

Comparative Analysis of the Anticancer Activity of Methoxy-Substituted Benzofuran Derivatives

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds. Among these, the benzofuran ring—a fused benzene and furan system—has emerged as a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds. Among these, the benzofuran ring—a fused benzene and furan system—has emerged as a highly versatile pharmacophore. However, unsubstituted benzofurans often exhibit weak or non-specific biological activity.

Recent structure-activity relationship (SAR) studies have demonstrated a profound paradigm shift: the introduction of electron-donating methoxy (–OCH₃) groups onto the benzofuran core fundamentally enhances its anticancer efficacy. This guide provides an in-depth comparative analysis of methoxy-substituted benzofuran derivatives against their unsubstituted counterparts, detailing their mechanistic causality, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Role of the Methoxy Group

The superior anticancer activity of methoxy-substituted benzofurans is not coincidental; it is rooted in precise molecular interactions. The methoxy group alters the electronic cloud and lipophilicity of the benzofuran scaffold, optimizing its steric fit within specific target proteins.

The primary mechanism of action for many of these derivatives is the inhibition of tubulin polymerization . Methoxy-benzofurans act as structural mimics of colchicine or combretastatin A-4, binding tightly to the colchicine site at the interface of α- and β-tubulin heterodimers. This binding prevents the assembly of tubulin into microtubules, leading to the collapse of the mitotic spindle. Consequently, cancer cells fail to pass the spindle assembly checkpoint, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.

Pathway A Methoxy-Benzofuran Derivatives B Colchicine Binding Site (Tubulin Dimers) A->B High-affinity binding C Steric Hindrance & Conformational Change B->C Induces D Inhibition of Tubulin Polymerization C->D Results in E Mitotic Spindle Disruption D->E Causes F G2/M Phase Arrest E->F Triggers checkpoint G Apoptosis F->G Prolonged arrest leads to

Mechanism of action: Methoxy-benzofurans disrupt microtubule dynamics leading to apoptosis.

Comparative Efficacy: Quantitative Data Analysis

To objectively assess the impact of methoxy substitution, we must look at the half-maximal inhibitory concentration (IC₅₀) across various human cancer cell lines. The data clearly illustrates that the presence and specific positioning (e.g., 4-methoxy, 6-methoxy, or 3,4,5-trimethoxy) of the group are critical for nanomolar to low-micromolar potency .

Compound ClassKey SubstitutionTarget Cell LineIC₅₀ (µM)Reference Drug / ControlRef IC₅₀ (µM)
Imidazopyridine-benzofuran (15c) 4-methoxyMCF-7 (Breast)0.011 Staurosporine4.81
Benzofuran-triazole (50g) 6-methoxyA549 (Lung)0.57 Unsubstituted Analogue> 50.0
3-methylbenzofuran (16b) p-methoxyA549 (Lung)1.48 Staurosporine1.52
Benzofuran-chalcone hybrid (3e) 6-methoxyMDA-MB-231~1.50 Combretastatin A-41.76

Data Synthesis: Unsubstituted benzofuran analogues typically exhibit IC₅₀ values exceeding 50 µM, rendering them virtually inactive in standard assays. In contrast, the 4-methoxy imidazopyridine-benzofuran derivative demonstrates an extraordinary IC₅₀ of 11 nM against MCF-7 cells, vastly outperforming the broad-spectrum kinase inhibitor Staurosporine .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, drug screening cannot rely on isolated measurements. Every protocol must be a self-validating system containing internal controls that prove the assay functioned correctly before the test compound's data is even considered.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

The MTT assay measures metabolic activity via mitochondrial succinate dehydrogenase, which reduces the yellow MTT tetrazolium salt to purple formazan. This is a direct correlate of viable cell count.

Causality & Setup:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) at 5×103 cells/well in a 96-well plate. Why this density? Over-confluent cells undergo contact inhibition, slowing their division rate and artificially masking the efficacy of anti-mitotic drugs.

  • Incubation: Allow 24 hours for cell adhesion and exponential growth phase entry.

  • Compound Treatment: Treat cells with methoxy-benzofuran derivatives (0.01 µM to 100 µM). Crucial Step: Incubate for 48 to 72 hours. Tubulin inhibitors require cells to actively pass through the cell cycle to hit the G2/M checkpoint. A 24-hour assay will yield false negatives for slow-dividing cell lines.

  • Self-Validation Controls:

    • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

    • Positive Control (Combretastatin A-4): Validates that the cells are susceptible to tubulin inhibition.

    • Blank (Media + MTT, no cells): Subtracted from all readings to eliminate background absorbance.

  • Detection: Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Protocol B: Fluorometric Tubulin Polymerization Assay

To prove that the cytotoxicity observed in the MTT assay is mechanistically driven by tubulin targeting, a cell-free biochemical assay is required.

Causality & Setup:

  • Reaction Mixture: Combine >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer.

  • GTP Addition: Add 1 mM GTP. Why? Tubulin requires GTP binding for thermodynamically favorable polymerization. Without it, the baseline assembly fails, rendering the assay invalid.

  • Fluorophore Integration: Add a fluorescent reporter (e.g., DAPI) that increases in fluorescence quantum yield when incorporated into the hydrophobic pockets of polymerized microtubules.

  • Self-Validation Controls:

    • Enhancer Control (Paclitaxel): Should show a rapid, steep increase in fluorescence (validates the reporter is working).

    • Inhibitor Control (Colchicine): Should show a flatline fluorescence curve.

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C. Methoxy-benzofuran hits will mirror the colchicine flatline, proving direct target engagement.

Screening Workflow Visualization

To streamline the development of these compounds, laboratories should adopt a tiered screening workflow. This prevents wasting resources on complex mechanistic studies for compounds that lack primary cellular efficacy.

Workflow S1 SAR & Synthesis (Methoxy Substitution) S2 MTT Viability Assay (Primary Screen) S1->S2 Compound Library S3 Tubulin Polymerization (Target Validation) S2->S3 IC50 < 1 µM S4 Flow Cytometry (Cell Cycle Analysis) S3->S4 Mechanistic Confirmation

Standardized, self-validating workflow for evaluating anticancer benzofuran derivatives.

Conclusion

The comparative analysis of benzofuran derivatives unequivocally demonstrates that methoxy substitution is not merely a structural accessory, but a functional necessity for potent anticancer activity. By enhancing the molecule's affinity for the colchicine binding site on tubulin, methoxy-benzofurans effectively halt cancer cell proliferation at nanomolar concentrations. For drug development professionals, prioritizing methoxy-substituted scaffolds—and validating them through rigorous, controlled biochemical and cellular assays—represents a highly promising trajectory for next-generation chemotherapeutics.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at:[Link]

  • RSC Advances (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13. Available at:[Link]

Validation

Benchmarking the purity of synthesized (5-Methoxy-1-benzofuran-3-yl)acetic acid against commercial standards

Title: Analytical Benchmarking of Synthesized (5-Methoxy-1-benzofuran-3-yl)acetic acid Against Commercial Standards: A Comprehensive Guide 1. Executive Summary (5-Methoxy-1-benzofuran-3-yl)acetic acid (CAS 17249-70-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Benchmarking of Synthesized (5-Methoxy-1-benzofuran-3-yl)acetic acid Against Commercial Standards: A Comprehensive Guide

1. Executive Summary (5-Methoxy-1-benzofuran-3-yl)acetic acid (CAS 17249-70-6) is a highly valued heterocyclic building block, extensively utilized in the development of G-protein-coupled receptor 40 (GPR40) agonists, free fatty acid receptor 1 (FFA1) modulators, and fluorescent chemosensors[1]. As a Senior Application Scientist, I frequently encounter discrepancies in downstream assay reproducibility caused by subtle impurity profiles in this critical intermediate. This guide provides a rigorous, self-validating analytical framework to benchmark an in-house synthesized batch against two commercial tiers: a premium reference standard and a bulk-grade commercial standard.

2. Mechanistic Context & Synthesis Pathway The synthesis of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid typically proceeds via the base-catalyzed rearrangement of 6-methoxy-4-bromomethylcoumarin. The coumarin precursor is refluxed in 1 M NaOH, promoting lactone ring opening, followed by neutralization with 1 M HCl to drive the rearrangement and ring closure into the benzofuran core [1].

Causality of Impurities: The thermodynamic driving force for the benzofuran ring closure is strong, but incomplete acidification or premature quenching can trap the reaction at the ring-opened intermediate stage. Additionally, trace positional isomers (e.g., 6-methoxy variants) from the starting material often carry over. These structurally homologous impurities exhibit nearly identical UV extinction coefficients and can falsely inflate purity values if low-resolution chromatographic methods are employed.

SynthesisPathway Coumarin 6-Methoxy-4- bromomethylcoumarin (Starting Material) Hydrolysis Base Hydrolysis (1M NaOH, Reflux) Coumarin->Hydrolysis Intermediate Ring-Opened Intermediate Hydrolysis->Intermediate Acidification Acidification (1M HCl) Intermediate->Acidification Target (5-Methoxy-1-benzofuran- 3-yl)acetic acid (Target) Acidification->Target Complete Rearrangement Impurity Unreacted/Side Products Acidification->Impurity Incomplete Reaction

Fig 1. Mechanistic pathway of base-catalyzed rearrangement and potential impurity generation.

3. Benchmarking Strategy & Experimental Workflows To establish a self-validating system, we cannot rely solely on relative area percent from a UV detector. We employ an orthogonal analytical workflow:

  • UHPLC-PDA-MS: Provides high-resolution chromatographic separation and mass-based identification of impurities.

  • Quantitative NMR (1H-qNMR): Delivers absolute mass fraction purity, inherently independent of UV chromophore variations.

  • Differential Scanning Calorimetry (DSC): Confirms crystalline purity and detects potential solvates or polymorphs.

AnalyticalWorkflow cluster_0 Orthogonal Benchmarking System Sample Sample Cohort: Synthesized vs. Commercial UHPLC UHPLC-PDA-MS (Chromatographic Purity) Sample->UHPLC qNMR 1H-qNMR (Absolute Mass Purity) Sample->qNMR DSC DSC Thermal Analysis (Crystalline Purity) Sample->DSC Data Data Integration & Comparative Analysis UHPLC->Data qNMR->Data DSC->Data

Fig 2. Self-validating orthogonal analytical workflow for absolute purity determination.

4. Experimental Methodologies

Protocol 1: High-Resolution UHPLC-PDA-MS Profiling

  • Stationary Phase: Waters Acquity UPLC CSH PFP (2.1 x 100 mm, 1.7 µm).

    • Causality: We specifically select a Pentafluorophenyl (PFP) column over a standard C18. The fluorinated stationary phase provides enhanced dipole-dipole, hydrogen bonding, and π−π interactions, which are absolutely critical for resolving closely eluting positional isomers of methoxybenzofurans that co-elute on C18 columns.

  • Mobile Phase: (A) 0.1% Formic Acid in Milli-Q Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Causality: The acetic acid moiety has a pKa of ~4.5. Without acidic buffering, the molecule exists in a state of partial ionization, leading to severe peak tailing. Formic acid suppresses this ionization, ensuring sharp Gaussian peaks for accurate integration.

  • Gradient: 5% B to 95% B over 8.0 minutes at 0.4 mL/min.

  • Detection: PDA extracted at 254 nm; ESI+ MS scanning m/z 100-1000.

Protocol 2: 1H-qNMR Absolute Quantitation

  • Sample Prep: Accurately weigh ~15 mg of the benzofuran sample and ~5 mg of Maleic Acid (NIST SRM 2278) into a vial using a microbalance. Dissolve in 0.6 mL DMSO-d6.

  • Internal Standard Selection: Maleic acid.

    • Causality: Maleic acid yields a sharp, distinct singlet at δ 6.26 ppm. This perfectly avoids the aromatic region of the benzofuran ( δ 6.8–7.6 ppm) and the aliphatic signals of the methoxy ( δ 3.7 ppm) and acetic acid ( δ 3.6 ppm) groups, preventing integration overlap.

  • Acquisition Parameters: 400 MHz, 64 scans.

  • Relaxation Delay (D1): 30 seconds.

    • Causality: To ensure absolute quantitation, the delay between pulses must exceed 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. A 30-second delay guarantees complete relaxation, eliminating integration bias.

5. Comparative Data Analysis

The benchmarking cohort consisted of:

  • Synthesized Batch: In-house synthesis via base hydrolysis of coumarin.

  • Premium Standard: Sourced from [2].

  • Bulk Standard: Sourced from [3].

Table 1: Chromatographic & Thermal Purity Benchmarking

Sample SourceUHPLC-PDA Purity (%)Major Impurity RRTMajor Impurity m/zDSC Melting Onset (°C)
Synthesized Batch 98.2%1.15207.2[M+H]+104.5
Premium Standard 99.8%N/AN/A105.8
Bulk Standard 97.5%0.92225.1 [M+H]+103.2

Table 2: qNMR Absolute Mass Fraction Analysis

Sample SourceqNMR Purity (% w/w)Residual Solvent DetectedWater Content (KF, % w/w)
Synthesized Batch 97.8%Ethanol (0.2%)0.15%
Premium Standard 99.6%None Detected0.05%
Bulk Standard 96.9%Ethyl Acetate (0.5%)0.40%

6. Mechanistic Insights into Impurity Origins

The data reveals distinct impurity profiles driven by the origin of the material:

  • Synthesized Batch: The primary impurity elutes at a Relative Retention Time (RRT) of 1.15 with an identical mass to the target (m/z 207.2). This strongly suggests a positional isomer (e.g., the 6-methoxy variant) carried over from the starting material, which was successfully resolved by our PFP column. The slight depression in the DSC melting onset (104.5 °C vs 105.8 °C) corroborates the presence of this isomeric impurity disrupting the crystal lattice.

  • Bulk Standard: The impurity at RRT 0.92 exhibits an m/z of 225.1, which is exactly +18 Da higher than the target. Mechanistically, this is the hydrated, ring-opened intermediate that failed to undergo complete dehydration and ring closure during the acidification step of the manufacturing process. The presence of residual ethyl acetate and higher water content (0.40%) explains the lower absolute qNMR purity (96.9%).

  • Premium Standard: Demonstrated exceptional purity (99.8% by HPLC, 99.6% by qNMR) with a sharp DSC melting onset, validating its status as a reference-grade material.

The choice of (5-Methoxy-1-benzofuran-3-yl)acetic acid should be dictated by the sensitivity of the downstream application. For routine synthetic scale-up or early-stage derivatization, the in-house synthesized batch (97.8% absolute purity) is highly cost-effective and chemically viable, provided the isomeric impurity does not interfere with specific cross-coupling kinetics. However, for precise in vitro pharmacological assays—such as evaluating FFA1/GPR40 receptor binding affinities—the Premium Commercial Standard is strictly recommended. The absence of ring-opened intermediates ensures that off-target receptor activation artifacts are eliminated, preserving the integrity of your biological data.

References

  • Gowda, R., Gowda, K. V. A., Reddy, M. K., & Basanagouda, M. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o686. URL:[Link]

Comparative

Evaluating the Off-Target Effects of (5-Methoxy-1-benzofuran-3-yl)acetic Acid Analogs: A Comparative Guide

Introduction: The Double-Edged Sword of a Privileged Scaffold The (5-Methoxy-1-benzofuran-3-yl)acetic acid scaffold is a highly privileged structure in modern drug discovery. Its pharmacological versatility stems from it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The (5-Methoxy-1-benzofuran-3-yl)acetic acid scaffold is a highly privileged structure in modern drug discovery. Its pharmacological versatility stems from its structural geometry: a[1]. This specific conformation allows it to mimic endogenous signaling molecules, such as arachidonic acid and indoleamines. Consequently, analogs of this scaffold are aggressively pursued as for Type 2 Diabetes[2] and as for inflammatory diseases[3].

However, this versatility requires rigorous off-target profiling. Minor functional group substitutions can drastically shift the primary target. An analog optimized for GPR40 must be screened against COX-2 to prevent unwanted gastrointestinal or cardiovascular events. Furthermore, the 5-methoxy substitution closely mirrors the structure of the Schedule I drug 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Because these analogs can act as precursors to psychoactive serotonergic ligands (e.g., 5-MeO-BFE), is a mandatory safety step[4].

Mechanistic Divergence: Target vs. Off-Target Pathways

Understanding the causality behind off-target effects requires mapping the divergent signaling pathways. GPR40 activation relies on to stimulate glucose-dependent insulin secretion[5]. In contrast, COX-2 inhibition blocks the conversion of arachidonic acid to prostaglandin E2 (PGE2)[3].

G cluster_0 GPR40 Pathway (Metabolic) cluster_1 COX Pathway (Inflammatory) Scaffold (5-Methoxy-1-benzofuran-3-yl) acetic acid analogs GPR40 GPR40 Receptor Scaffold->GPR40 Agonism (Target) COX COX-1 / COX-2 Scaffold->COX Inhibition (Off-Target) Gq Gq Protein GPR40->Gq Ca2 Intracellular Ca2+ ↑ Gq->Ca2 Insulin Insulin Secretion Ca2->Insulin PGE2 PGE2 Production ↓ COX->PGE2 Inflammation Reduced Inflammation PGE2->Inflammation

Figure 1: Divergent pharmacological pathways of benzofuran-3-acetic acid analogs.

Comparative Profiling Alternatives

To effectively separate primary efficacy from off-target liabilities, researchers must employ orthogonal assay systems:

  • GPR40 Agonism (Cell-Based FLIPR Assay) : Measures real-time calcium flux. Cell-based assays are preferred over radioligand binding because they confirm functional agonism (essential for insulin secretagogues) rather than mere [6].

  • COX-1/COX-2 Inhibition (Biochemical EIA) : Uses purified recombinant enzymes. Biochemical assays are chosen here to precisely control arachidonic acid substrate concentrations, allowing for accurate IC50 determination without the confounding variables of [7].

Quantitative Data Presentation

The table below summarizes the pharmacological profiling of the baseline scaffold against optimized analogs and commercial standards. A high Selectivity Ratio is the hallmark of a successful development candidate.

Table 1: Comparative Off-Target Profiling of Benzofuran-3-acetic Acid Analogs

CompoundGPR40 EC50 (nM)COX-2 IC50 (nM)5-HT2A Ki (nM)Primary IndicationSelectivity Ratio (Target/Off-Target)
(5-Methoxy-1-benzofuran-3-yl)acetic acid 4501,200>10,000Unoptimized ScaffoldN/A
Analog A (Metabolic Focus) 12>10,000>10,000Type 2 Diabetes>800x (GPR40 selective)
Analog B (Inflammation Focus) >5,00045>10,000Anti-inflammatory>100x (COX-2 selective)
TAK-875 (Fasiglifam) 14>10,000>10,000Type 2 Diabetes Standard>700x[2]
Celecoxib >10,00040>10,000Anti-inflammatory Standard>250x

Experimental Protocol: Self-Validating Multiplexed Screening

To ensure data integrity, the following workflow details a self-validating system for simultaneously evaluating GPR40 agonism and COX-2 off-target inhibition.

Phase 1: Functional GPR40 Calcium Flux Assay

Causality of Design : GPR40 is a Gq-coupled receptor. We utilize Fluo-4 AM, a calcium-sensitive dye, to capture the transient intracellular calcium spike. Wild-type HEK293 cells are used as a strict negative control to rule out endogenous lipid-receptor activation by the lipophilic benzofuran analogs.

  • Cell Preparation : Seed HEK293 cells stably expressing human GPR40 (and wild-type HEK293 in parallel counter-screen plates) at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading : Remove media and add 20 µL of Fluo-4 AM dye loading buffer (supplemented with Probenecid to prevent dye extrusion via anion transporters). Incubate for 60 minutes at 37°C.

  • Compound Addition : Prepare 3x concentrated solutions of the benzofuran analogs in assay buffer (containing 0.1% BSA to mimic physiological fatty acid binding conditions).

  • Kinetic Reading : Using a FLIPR (Fluorometric Imaging Plate Reader), establish a 10-second baseline fluorescence. Inject 10 µL of compound and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Validation Check : Calculate the Z'-factor using TAK-875 (1 µM) as the positive control and vehicle (DMSO) as the negative control. Proceed to data analysis only if the self-validating Z' score is > 0.5.

Phase 2: COX-2 Competitive Enzyme Immunoassay (EIA)

Causality of Design : To prevent the analogs from non-specifically binding to cellular proteins, we use a cell-free biochemical assay. Arachidonic acid is held exactly at its Km value to ensure the assay remains highly sensitive to competitive inhibitors without suffering from substrate depletion artifacts.

  • Enzyme Preparation : Dilute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for peroxidase activity).

  • Inhibitor Incubation : Add 10 µL of the benzofuran analogs (serial dilutions) to the enzyme mixture. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes.

  • Reaction Termination : Stop the reaction by adding 1M HCl, followed immediately by the addition of stannous chloride to reduce the unstable intermediate PGH2 to the stable PGE2.

  • Quantification : Quantify PGE2 levels using a competitive ELISA. Calculate the IC50 by plotting the log(inhibitor concentration) versus normalized PGE2 production. Validate the run using Celecoxib as the reference standard.

References

  • Gowda, R., et al. (2015). "Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid." NIH PubMed Central (PMC). URL:[Link]

  • Negalurmath, V. S., et al. (2019). "Synthesis and Preliminary Evaluation of Benzofuran-Oxadiazole Conjugates as Potential Antitubercular Agents." ResearchGate. URL:[Link]

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. URL:[Link]

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist (PMC Copy)." NIH PubMed Central (PMC). URL:[Link]

  • Casale, J. F., & Hays, P. A. (2011). "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog." Drug Enforcement Administration (DEA). URL: [Link]

  • Lin, D. C., et al. (2011). "AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents." PLOS One. URL:[Link]

  • Abu-Hashem, A. A., et al. (2016). "Synthesis of Benzofuran Derivatives via Different Methods." ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Methoxy-1-benzofuran-3-yl)acetic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized heterocyclic building blocks is just as critical as the synthetic methodologies they enable. (5-Methoxy-1-benzofuran-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized heterocyclic building blocks is just as critical as the synthetic methodologies they enable. (5-Methoxy-1-benzofuran-3-yl)acetic acid is a highly valuable precursor frequently utilized in the synthesis of serotonin receptor ligands (such as 5-HT2A/5-HT2C agonists) and complex psychoactive analogs like 5-MeO-BFE (2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine)[1][2].

Due to its specific physicochemical profile—combining a lipophilic benzofuran core with a weakly acidic carboxylic acid moiety—improper disposal can lead to environmental persistence, aquatic toxicity, and dangerous incompatibilities in laboratory waste streams. This guide provides a self-validating, causality-driven operational plan for the safe handling, experimental utilization, and EPA-compliant disposal of this compound.

I. Physicochemical Profiling & Hazard Assessment

To design an effective disposal and handling protocol, we must first understand the structural causality behind the compound's hazards. The acetic acid side chain acts as a proton donor (Lewis acid), which can cause localized irritation upon contact with mucous membranes and react exothermically with strong bases[2]. Concurrently, the 5-methoxybenzofuran core is highly lipophilic, meaning it will not readily degrade in standard biological wastewater treatment systems, necessitating strict segregation from sink disposal[3].

Table 1: Hazard Classification & Required PPE

ParameterSpecification / RequirementCausality / Scientific Rationale
Chemical Nature Weak Organic Acid / HeterocycleCarboxylic acid moiety can cause mild corrosion/irritation.
EPA Waste Code Unlisted (Manage as Characteristic)Must be evaluated for corrosivity (pH) and toxicity before disposal[3].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityLipophilic core bioaccumulates; acidic side-chain irritates tissues.
Required PPE Nitrile gloves, splash goggles, lab coatPrevents dermal absorption and protects against acidic dust/aerosols.
Incompatibilities Strong oxidizers, strong basesMixing causes exothermic neutralization or oxidative degradation[3].

II. Standard Operating Procedure: Experimental Workflow

In drug discovery, (5-Methoxy-1-benzofuran-3-yl)acetic acid is typically subjected to amidation or esterification. The following protocol details the synthesis of an amide precursor, emphasizing self-validating checkpoints to ensure the reaction goes to completion, thereby minimizing the amount of unreacted starting material entering the waste stream.

Protocol: Synthesis of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylacetamide

This procedure utilizes thionyl chloride (SOCl₂) for activation. The causality behind choosing SOCl₂ over coupling reagents (like HATU) is to generate a highly reactive, volatile byproduct (SO₂ and HCl) that can be trapped, leaving a clean acid chloride intermediate for nucleophilic attack[1].

  • Activation: Suspend 1.0 equivalent of (5-Methoxy-1-benzofuran-3-yl)acetic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Dropwise add 1.5 equivalents of thionyl chloride (SOCl₂) at 0 °C, followed by a catalytic drop of DMF. Causality: DMF forms a Vilsmeier-Haack type intermediate, significantly accelerating the conversion to the acyl chloride.

  • Reflux & Validation: Heat the mixture to reflux for 3 hours. Validate completion by quenching a 10 µL aliquot in methanol and analyzing via LC-MS for the methyl ester derivative.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure. Crucial Safety Step: Route the vacuum exhaust through a cold trap and a basic scrubber (1M NaOH) to neutralize evolved HCl and SO₂ gases.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF. At 0 °C, slowly introduce 2.0 equivalents of dimethylamine[1].

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using ethyl acetate (EtOAc).

SyntheticWorkflow Start (5-Methoxy-1-benzofuran-3-yl) acetic acid Activation Activation SOCl2, cat. DMF, Reflux Start->Activation Intermediate Acid Chloride Intermediate (Highly Reactive) Activation->Intermediate Amidation Amidation Dimethylamine, THF, 0°C Intermediate->Amidation Quench Aqueous Quench NaHCO3 (pH 8) Amidation->Quench Product Target Amide Precursor (Organic Phase) Quench->Product

Figure 1: Synthetic workflow for the amidation of (5-Methoxy-1-benzofuran-3-yl)acetic acid.

III. Comprehensive Disposal & Waste Management Plan

Laboratory chemicals become "waste" the moment they are no longer needed or have served their intended use[4]. Because (5-Methoxy-1-benzofuran-3-yl)acetic acid is an organic acid, its waste streams must be rigorously segregated to comply with the Resource Conservation and Recovery Act (RCRA)[5].

Step-by-Step Disposal Protocol

Step 1: Waste Characterization & Segregation Never mix organic acids with strong bases, cyanides, sulfides, or oxidizing agents, as this can emit poisonous gases or cause violent exothermic ruptures[3].

  • Solid Waste: Unused (5-Methoxy-1-benzofuran-3-yl)acetic acid powder, contaminated weigh boats, and silica gel from purification must be placed in a solid hazardous waste container.

  • Aqueous Waste: The NaHCO₃ quench from the experimental workflow will contain trace amounts of the unreacted acid as a sodium salt.

  • Organic Waste: Halogenated solvents (DCM) and non-halogenated solvents (EtOAc, THF) used in the extraction must be collected separately to optimize disposal costs and prevent secondary reactions[4].

Step 2: Neutralization of Aqueous Streams (Self-Validating Step) Before transferring aqueous waste to the Satellite Accumulation Area (SAA), verify the pH.

  • Action: Use pH indicator strips to test the aqueous layer.

  • Causality: The EPA strictly regulates corrosive wastes (pH < 2.0 or > 12.5)[3]. If the waste is highly acidic due to unreacted starting material or HCl byproducts, carefully neutralize it with 1M NaOH or NaHCO₃ until the pH reads between 6.0 and 8.0.

Step 3: SAA Container Management & Labeling

  • Store all waste in compatible, leak-proof containers (e.g., high-density polyethylene for aqueous/solid waste, glass for organics)[4][5].

  • Do not fill containers beyond 90% capacity to allow for vapor expansion[5].

  • Labeling: Instantly affix a "Hazardous Waste" label. The label must spell out the full chemical names (e.g., "Water, Ethyl Acetate, (5-Methoxy-1-benzofuran-3-yl)acetic acid") with exact percentage estimates. Abbreviations or chemical formulas are strictly prohibited by EPA guidelines[3][6].

WasteManagement Reaction Post-Reaction Mixture PhaseSep Phase Separation (Organic / Aqueous) Reaction->PhaseSep SolidWaste Solid Waste (Powder, Silica, PPE) Reaction->SolidWaste OrgWaste Organic Waste (THF, EtOAc, DCM) PhaseSep->OrgWaste AqWaste Aqueous Waste (Trace Acid, Salts) PhaseSep->AqWaste Segregate Segregate Halogenated vs. Non-Halogenated OrgWaste->Segregate Neutralize Check pH & Neutralize (Target pH 6-8) AqWaste->Neutralize Label Apply 'Hazardous Waste' Label Full Chemical Names SolidWaste->Label Neutralize->Label Segregate->Label SAA Transfer to SAA (Max 90 Days Storage) Label->SAA

Figure 2: Decision tree and logistical flow for the segregation and disposal of reaction waste streams.

IV. Emergency Response & Spill Mitigation

In the event of an accidental spill of (5-Methoxy-1-benzofuran-3-yl)acetic acid (solid powder or dissolved in solvent):

  • Isolate the Area: Evacuate non-essential personnel. If the compound is dissolved in a flammable solvent, immediately extinguish all sources of ignition[7].

  • Containment & Neutralization: For solid spills, gently sweep up the powder using non-sparking tools to avoid aerosolizing the irritant dust. For liquid solutions, apply an inert absorbent material (e.g., vermiculite or sand). If the spill is highly acidic, neutralize the area carefully with solid sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Disposal of Spill Materials: All absorbent materials, contaminated gloves, and cleanup tools must be treated as hazardous waste, placed in a sealed compatible container, and labeled appropriately for EH&S pickup[4].

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Waste Revitalization. Available at:[Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC. Available at: [Link]

  • Google Patents. "Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor." US11780807B2.

Sources

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